Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-1-2-9-10(5)4-3-8-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHMHMVQQSJLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092330-98-6 | |
| Record name | pyrazolo[1,5-a]pyrazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: The Scaffold Architecture of Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid
This technical guide details the structural architecture, synthetic logic, and medicinal utility of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid .
Structural Analysis & Pharmacophore Mapping
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heteroaromatic system formed by the fusion of a pyrazole ring and a pyrazine ring across the N1–C5 bond of the pyrazole. The 4-carboxylic acid derivative serves as a critical handle for diversity-oriented synthesis, particularly in the design of kinase inhibitors where it often functions as the "hinge-binding" region or a vector for solubilizing groups.
Electronic Distribution and Numbering
Unlike the more common pyrazolo[1,5-a]pyrimidine, the pyrazine analog possesses a unique electronic signature due to the placement of the second nitrogen in the 6-membered ring.
-
Bridgehead Nitrogen (N1): Functions as a pyrrole-like nitrogen, donating electron density into the π-system, making the 5-membered ring electron-rich.
-
Pyrazine Nitrogen (N5): Acts as a pyridine-like acceptor, lowering the LUMO energy of the 6-membered ring and facilitating nucleophilic aromatic substitution (SNAr) at positions 4 and 6.
-
Position 4 (Carboxyl Handle): Located on the pyrazine ring adjacent to the bridgehead. This position is sterically sensitive and electronically activated for carbonyl transformations.
Bioisosteric Significance
This scaffold is a validated bioisostere of purine and quinazoline .
-
vs. Purine: The N1/N5 arrangement mimics the N9/N7 or N1/N3 vectors of purines, allowing it to occupy the ATP-binding pocket of kinases.
-
Solubility: The intrinsic polarity of the pyrazine ring often confers better aqueous solubility compared to indole- or naphthalene-based drugs.
Synthetic Retro-Analysis & Protocols
The synthesis of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is rarely direct. The most robust industrial route involves the construction of the pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate, followed by functional group interconversion.
Retrosynthetic Logic (DOT Visualization)
The following diagram illustrates the disconnection strategy, tracing the target acid back to acyclic pyrazole precursors.
Caption: Retrosynthetic pathway utilizing the 4-oxo intermediate for regioselective introduction of the carboxylate moiety.
Detailed Experimental Protocol
Step 1: Synthesis of the Pyrazinone Core
Reaction: Cyclization of ethyl 1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxylate.
-
Reagents: Ethyl 1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxylate (1.0 eq), Ammonium Acetate (5.0 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve the acetal precursor in glacial acetic acid (0.5 M concentration).
-
Add ammonium acetate and heat the mixture to reflux (110°C) for 4–6 hours. Mechanism: The acid cleaves the acetal to an aldehyde, which condenses with ammonia to form an imine, followed by intramolecular lactamization with the ester.
-
Workup: Cool to room temperature. The product, pyrazolo[1,5-a]pyrazin-4(5H)-one , often precipitates as a solid. Filter, wash with water and cold ether. If no precipitate forms, concentrate in vacuo and recrystallize from ethanol.
-
Step 2: Chlorination (Activation)
Reaction: Conversion to 4-chloropyrazolo[1,5-a]pyrazine.
-
Reagents: Pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent), N,N-Dimethylaniline (1.0 eq, catalyst).
-
Procedure:
-
Suspend the pyrazinone in neat POCl₃ (10 vol). Add dimethylaniline.
-
Heat to reflux (105°C) for 3 hours. The solution will become clear.
-
Workup: Caution: Exothermic. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Extract with Dichloromethane (DCM) (3x). Wash organic phase with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Step 3: Carbonylation (Carboxylation)
Reaction: Palladium-catalyzed methoxycarbonylation.
-
Reagents: 4-Chloropyrazolo[1,5-a]pyrazine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), Triethylamine (2.0 eq), Methanol (Solvent/Reagent), CO gas (balloon or autoclave).
-
Procedure:
-
Dissolve the chloride in dry MeOH. Add the base and catalyst.
-
Purge the vessel with Carbon Monoxide (CO). Maintain a CO atmosphere (balloon pressure is often sufficient, but 50 psi in an autoclave improves yield).
-
Heat to 70°C for 12 hours.
-
Workup: Filter through Celite to remove Pd. Concentrate the filtrate.
-
Product: Methyl pyrazolo[1,5-a]pyrazine-4-carboxylate .[1]
-
Step 4: Hydrolysis
Reaction: Saponification to the free acid.
-
Reagents: Methyl ester (1.0 eq), LiOH·H₂O (2.0 eq), THF/Water (3:1).
-
Procedure:
-
Stir the mixture at room temperature for 2 hours.
-
Workup: Acidify to pH 3 with 1N HCl. The Pyrazolo[1,5-a]pyrazine-4-carboxylic acid will precipitate. Filter and dry under vacuum.
-
Derivatization Strategies & Data
Researchers utilizing this scaffold must be aware of the reactivity differences between the pyrazole and pyrazine rings.
| Position | Reactivity Type | Preferred Reagent/Condition | Outcome |
| C-3 | Electrophilic Aromatic Substitution (EAS) | NIS/DMF or NBS | Halogenation (I/Br) for Suzuki coupling. |
| C-4 | Nucleophilic Acyl Substitution | Amines + HATU/DIPEA | Amide formation (Kinase hinge binders). |
| C-4 | Curtius Rearrangement | DPPA, t-BuOH | Conversion of Acid to N-Boc amine. |
| C-7 | C-H Activation / Lithiation | TMPLi / Electrophile | Regioselective functionalization (requires blocking C-3). |
Solubility Profile
The planar nature of the aromatic acid can lead to π-stacking aggregation.
-
pKa (Calculated): ~3.5 (Carboxylic acid).
-
LogP: ~0.5 (Low lipophilicity due to high nitrogen count).
-
Formulation: Sodium or Meglumine salts are recommended for aqueous stock solutions.
Medicinal Chemistry Applications
The 4-carboxylic acid derivative is primarily a precursor for Type I Kinase Inhibitors .
Signaling Pathway Targeting (DOT Visualization)
The scaffold is frequently employed to inhibit the JAK-STAT or BTK pathways. The diagram below illustrates the logic of using the 4-position amide to engage the hinge region of the kinase.
Caption: SAR logic demonstrating the role of the 4-position substituent in engaging the ATP binding pocket.
Case Study: JAK Inhibitors
In Janus Kinase (JAK) inhibitor design, the pyrazolo[1,5-a]pyrazine serves as the "head group." The 4-amide NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu93 in JAK1), while the pyrazine N5 accepts a hydrogen bond from the backbone NH (e.g., Leu95).
References
-
PubChem. Pyrazolo[1,5-a]pyrazine-2-carboxylic acid (Structural Analog). (Provides physicochemical property data for the scaffold). [Link][2]
-
National Institutes of Health (NIH). Pyrazolo[1,5-a]pyrazine-3-carboximidamide. (Example of bioactive derivatives in this chemical class). [Link]
Sources
Navigating the Pyrazolo[1,5-a]pyrazine Scaffold: A Technical Guide to Pyrazolo[1,5-a]pyrazine-4-carboxylic acid and its Analogs
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure that serves as a foundation for numerous therapeutic agents, particularly in oncology.[1] Its bioisostere, the pyrazolo[1,5-a]pyrazine core, while less explored, presents a compelling frontier for drug discovery. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into Pyrazolo[1,5-a]pyrazine-4-carboxylic acid. We will address its identifiers, propose synthetic strategies based on established methodologies for related heterocycles, and explore its potential biological significance by drawing parallels with its more studied counterpart, the pyrazolo[1,5-a]pyrimidine series.
Part 1: Core Identifiers and Physicochemical Properties
| Identifier | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| CAS Number | 274-71-5[2] | 378211-85-9[3] | 25940-35-6[4] |
| PubChem CID | 11636795[2] | 670824[3] | 1910189[4] |
| Molecular Formula | C₆H₅N₃ | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 119.12 g/mol [2] | 163.13 g/mol [3] | 163.13 g/mol [4] |
| IUPAC Name | pyrazolo[1,5-a]pyrimidine | pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Part 2: Synthesis and Characterization
While a direct, validated protocol for Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is not published, we can extrapolate from established synthetic routes for analogous compounds to propose a viable pathway.
Proposed Synthetic Pathway
A plausible approach to the target molecule involves a multi-step synthesis starting from a substituted pyrazole. A one-pot method described by Zaremba and colleagues for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold offers a robust foundation.[5] This can be adapted, potentially by starting with a different pyrazole precursor to achieve the desired substitution pattern.
An alternative strategy could be derived from the work of Tsizorik et al., who synthesized pyrazolo[1,5-a]pyrazin-4-ylacetonitriles from 4-chloropyrazolo[1,5-a]pyrazines.[6] The resulting nitrile could then be hydrolyzed to the desired carboxylic acid.
Below is a conceptual workflow illustrating a possible synthetic route.
Caption: Proposed synthetic workflow for Pyrazolo[1,5-a]pyrazine-4-carboxylic acid.
Protocol: Characterization and Purification
Purification: Given the polar nature of the carboxylic acid, purification would likely be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) or by preparative reverse-phase high-performance liquid chromatography (HPLC).
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons on the pyrazole and pyrazine rings will have characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Infrared (IR) Spectroscopy: The presence of the carboxylic acid would be confirmed by a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.
Part 3: Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, with numerous derivatives reported as potent inhibitors of various protein kinases.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site.[1] By analogy, Pyrazolo[1,5-a]pyrazine-4-carboxylic acid and its derivatives are also promising candidates for kinase inhibitor discovery.
The nitrogen atom arrangement in the pyrazolo[1,5-a]pyrazine core influences its electronic properties and hydrogen bonding capabilities, which could be exploited to achieve selectivity for specific kinase targets. The carboxylic acid moiety at the 4-position provides a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Derivatives of the closely related pyrazolo[1,5-a]pyrimidines have shown activity against a range of kinases implicated in cancer, such as CK2, EGFR, B-Raf, and CDKs.[1] Furthermore, this scaffold has been investigated for its potential in treating inflammatory and autoimmune diseases.[7]
Caption: ATP-competitive kinase inhibition by a pyrazolo[1,5-a]pyrazine derivative.
Conclusion
While Pyrazolo[1,5-a]pyrazine-4-carboxylic acid remains a largely unexplored molecule without a designated CAS number, its chemical framework holds significant promise for the development of novel therapeutics. By leveraging established synthetic methodologies for related heterocyclic systems, researchers can access this compound and its derivatives. The extensive body of literature on the biological activities of pyrazolo[1,5-a]pyrimidines provides a strong rationale for investigating the potential of the pyrazolo[1,5-a]pyrazine scaffold, particularly in the realm of kinase inhibition. This guide serves as a foundational resource to stimulate and support further research into this intriguing class of molecules.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1833-1855.
- Mosher, M. D., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1083-1088.
- Gangireddy, M. R., Mantipally, M., Badavath, V. N., & Rambabu, G. (2023). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Letters in Drug Design & Discovery, 20(8), 1146-1160.
- Tsizorik, N., Hrynyshyn, Y., Musiychuk, A., Bol'but, A., & Vovk, M. (2021). Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Chemistry of Heterocyclic Compounds, 57(4), 421-423.
-
Ghattas, A. A. B., Abdin, Y. G., & El-Gazzar, A. B. A. (2021). Pyrazolo[1,5-a][1][8][9]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules, 26(11), 3365.
- Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Synlett, 35(12), 1551-1556.
- Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103.
- López-Cara, L. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
- Zaremba, O. V., et al. (2013). Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. Chemistry of Heterocyclic Compounds, 49(6), 896-903.
- Sławiński, J., et al. (2021).
- Manetti, F. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
-
PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Synfacts, 2010(9), 0994-0994.
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
- Portilla, J., et al. (2021). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Physical Chemistry Chemical Physics, 23(3), 1849-1859.
-
Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- Sławiński, J., et al. (2021).
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrazine-3-carboximidamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H5N3O2 | CID 670824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities. While various isomers of pyrazolo[1,5-a]pyrazine carboxylic acids have been synthesized and investigated, Pyrazolo[1,5-a]pyrazine-4-carboxylic acid remains a novel and largely uncharacterized molecule. This technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrazine core, details the known properties of its carboxylic acid isomers, and, most notably, proposes a robust, scientifically-grounded synthetic pathway to Pyrazolo[1,5-a]pyrazine-4-carboxylic acid. This document is intended to serve as a foundational resource for researchers seeking to explore this promising, yet underexplored, area of chemical space. We will delve into the theoretical underpinnings of the proposed synthesis, outline detailed experimental protocols, and discuss potential applications in drug discovery, drawing parallels from structurally related, biologically active compounds.
Introduction to the Pyrazolo[1,5-a]pyrazine Scaffold
The Pyrazolo[1,5-a]pyrazine system is a fused bicyclic heterocycle that combines the structural features of both pyrazole and pyrazine rings. This unique arrangement of nitrogen atoms imparts a distinct electronic and steric profile, making it an attractive scaffold for the development of novel therapeutic agents. Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, often acting as potent kinase inhibitors.[1][2] The pyrazolo[1,5-a]pyrazine core, while less explored, holds similar promise for modulating biological pathways.
While isomers such as Pyrazolo[1,5-a]pyrazine-2-carboxylic acid and Pyrazolo[1,5-a]pyrazine-3-carboxylic acid are known and commercially available, a thorough review of the scientific literature and chemical databases indicates that Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is a novel compound. The existence of 4-substituted pyrazolo[1,5-a]pyrazines, such as pyrazolo[1,5-a]pyrazin-4-ylacetonitrile, has been reported, providing a strong indication that the 4-carboxylic acid is a synthetically accessible and viable target for investigation.[3]
Physicochemical Properties of Pyrazolo[1,5-a]pyrazine Carboxylic Acids
To provide a foundational understanding, the known physicochemical properties of the 2- and 3-isomers of Pyrazolo[1,5-a]pyrazine-carboxylic acid are summarized below. These values can serve as a useful benchmark for the characterization of the novel 4-isomer.
| Property | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid | Pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol | 163.13 g/mol |
| Appearance | Not specified | Solid |
| CAS Number | Not available | 53902-76-4[4] |
Data for Pyrazolo[1,5-a]pyrazine-2-carboxylic acid is based on computational predictions from PubChem.[5]
Proposed Synthesis of Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid
The synthesis of the target compound can be logically approached from the known precursor, pyrazolo[1,5-a]pyrazin-4-ylacetonitrile. The proposed synthetic route involves a two-step process: the synthesis of the acetonitrile intermediate, followed by its hydrolysis to the carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitrile
This protocol is adapted from the work of Tsizorik et al.[3]
-
To a solution of 4-chloropyrazolo[1,5-a]pyrazine in a suitable aprotic solvent (e.g., DMF or DMSO), add an equimolar amount of tert-butyl cyanoacetate.
-
Add a non-nucleophilic base, such as DBU or cesium carbonate, to the reaction mixture.
-
Heat the reaction mixture at a temperature sufficient to promote the initial nucleophilic substitution and subsequent decarboxylation of the intermediate. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure pyrazolo[1,5-a]pyrazin-4-ylacetonitrile.
Step 2: Hydrolysis of pyrazolo[1,5-a]pyrazin-4-ylacetonitrile to Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
This is a standard procedure for the hydrolysis of a nitrile to a carboxylic acid.
-
Suspend pyrazolo[1,5-a]pyrazin-4-ylacetonitrile in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete, as monitored by TLC or LC-MS. This may take several hours.
-
If using acidic conditions, cool the reaction mixture and collect the precipitated product by filtration. The crude product can be recrystallized from a suitable solvent.
-
If using basic conditions, cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration and can be further purified by recrystallization.
Characterization of Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid
The successful synthesis of the target compound should be confirmed by a comprehensive suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the structure. The proton spectrum is expected to show characteristic signals for the protons on the pyrazolo[1,5-a]pyrazine core, and the disappearance of the acetonitrile methylene protons. The carbon spectrum should show the appearance of a carboxylic acid carbonyl signal.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula of C₇H₅N₃O₂.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
-
Melting Point: Determination of the melting point will provide an indication of the purity of the compound.
Potential Biological Significance and Applications
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog of the pyrazolo[1,5-a]pyrazine system, is known to be a versatile pharmacophore. Derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[1] For instance, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as Pim kinase inhibitors.[6]
Given these precedents, Pyrazolo[1,5-a]pyrazine-4-carboxylic acid and its derivatives represent a promising starting point for the design of novel kinase inhibitors and other therapeutic agents. The carboxylic acid moiety provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.
Potential Signaling Pathway Involvement
Caption: Potential mechanism of action for Pyrazolo[1,5-a]pyrazine-4-carboxylic acid derivatives.
Conclusion
While Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is not a commercially available or well-documented compound, its synthesis is highly plausible based on established chemical transformations of the corresponding 4-ylacetonitrile. This technical guide provides a comprehensive roadmap for its synthesis, characterization, and potential exploration in the context of drug discovery. The unique structural features of the pyrazolo[1,5-a]pyrazine scaffold, combined with the versatility of the carboxylic acid functional group, make this novel molecule a compelling target for researchers in medicinal chemistry and chemical biology. The protocols and insights provided herein are intended to facilitate the exploration of this untapped area of chemical research and unlock the potential of this promising heterocyclic system.
References
- Tsizorik N.; Hrynyshyn Y.; Musiychuk A.; Bol'but A.; Vovk M.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
-
Pyrazolo[1,5-a][3][7]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate.
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
- Pyrazolo[1,5-a]pyrazine-3-carboxylic acid. Georganics.
- Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing.
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid. Sigma-Aldrich.
- pyrazolo[1,5-a]pyrazine-3-carboxylic acid | 53902-76-4. ChemicalBook.
- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid. PubChem.
- Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
- 4. pyrazolo[1,5-a]pyrazine-3-carboxylic acid | 53902-76-4 [chemicalbook.com]
- 5. PubChemLite - Pyrazolo[1,5-a]pyrazine-2-carboxylic acid (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 6. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Medicinal Chemistry Applications of Pyrazolo[1,5-a]pyrazine Derivatives
[1][2][3][4][5]
Introduction: The Scaffold Advantage
The Pyrazolo[1,5-a]pyrazine is a 5,6-fused bicyclic heterocycle. Unlike the ubiquitous pyrazolo[1,5-a]pyrimidine (which contains a nitrogen at position 4), the pyrazolo[1,5-a]pyrazine places the second nitrogen at position 5 .
Structural Comparison & Numbering
-
Bridgehead Nitrogen: Position 1.[2]
-
Secondary Nitrogen: Position 5 (derived from the N-4 of the parent pyrazine).
-
Key Substitution Sites: Positions 4 and 6 are carbon atoms, critical for introducing pharmacophores (e.g., hinge-binding motifs or solubilizing groups).
| Feature | Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine |
| Heteroatoms | N1 (bridge), N5 | N1 (bridge), N4 |
| Electronic Character | Lower electron density at C4/C6 due to N5 | Electron deficient at C5/C7 |
| H-Bonding Potential | N5 is a weak acceptor; C4-NH is a donor | N4 is a key acceptor |
| Primary Application | JAK, RET, GPCRs | Trk, CDK, B-Raf |
Medicinal Utility:
-
Purine Bioisosterism: Mimics the adenosine core of ATP, allowing effective binding to kinase active sites.
-
Metabolic Stability: The pyrazine ring is generally more resistant to oxidative metabolism than electron-rich phenyl rings.
-
IP Space: Offers a "scaffold hop" opportunity to bypass crowded patent landscapes associated with pyrazolopyrimidines.
Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrazine core requires specific methodologies to ensure correct regiochemistry (N5 vs N4 placement).
Method A: [3+2] Cycloaddition (The Core-Forming Route)
The most robust method for constructing the core involves the 1,3-dipolar cycloaddition of N-aminopyrazinium salts with alkynes or alkene equivalents. This mimics the well-known synthesis of pyrazolo[1,5-a]pyridines but utilizes a pyrazine precursor.
Protocol:
-
Amination: React pyrazine with O-mesitylenesulfonylhydroxylamine (MSH) to form the N-aminopyrazinium salt.
-
Cycloaddition: Treat the salt with an alkyne (e.g., dimethyl acetylenedicarboxylate or a propiolate) in the presence of a base (K₂CO₃) and an oxidant if using an alkene.
-
Result: Formation of the bicyclic core with substituents determined by the alkyne.
Method B: Functionalization of the Core
Once the core is formed (often available as 4-chloro or 4,6-dichloro derivatives), medicinal chemists utilize palladium-catalyzed cross-couplings to introduce complexity.
-
C-4 Substitution (SNAr or Suzuki): The C-4 position is highly electrophilic (activated by the adjacent bridgehead N and N5). It readily undergoes SNAr with amines (hinge binders).
-
C-6 Substitution (Suzuki/Stille): The C-6 position typically requires catalysis (Suzuki-Miyaura coupling) to introduce aryl or heteroaryl groups that extend into the hydrophobic pocket.
Visualization: Synthetic Workflow
Figure 1: General synthetic route via 1,3-dipolar cycloaddition of N-aminopyrazinium salts.[3]
Medicinal Chemistry & SAR by Target
The pyrazolo[1,5-a]pyrazine scaffold has been validated primarily in kinase inhibition, with a focus on Janus Kinases (JAK) and RET Kinase .[4]
JAK Inhibitors (Array BioPharma/Celgene)
Patents (e.g., WO2016) disclose 4,6-substituted pyrazolo[1,5-a]pyrazines as potent inhibitors of JAK2 and TYK2.
-
Binding Mode:
-
Hinge Region: The substituent at C-4 (often an aminopyrazole or amino-heterocycle) forms key hydrogen bonds with the kinase hinge region (e.g., Leu932 in JAK2).
-
Specificity Pocket: The substituent at C-6 extends into the solvent-exposed region or the hydrophobic back-pocket, tuning selectivity against other JAK isoforms (JAK1/JAK3).
-
Selectivity: This scaffold has demonstrated high selectivity for JAK2/TYK2 over JAK1, which is crucial for minimizing immunosuppressive side effects associated with broad JAK inhibition.
-
RET Kinase Inhibitors
Mutations in RET (Rearranged during Transfection) are drivers in medullary thyroid cancer and NSCLC.
-
Design Strategy:
-
Gatekeeper Residue: The pyrazolo[1,5-a]pyrazine core is compact enough to accommodate the V804M gatekeeper mutation, a common mechanism of resistance to first-generation inhibitors.
-
Solvent Front: Polar groups attached to C-6 improve solubility and interact with solvent-front residues.
-
Structure-Activity Relationship (SAR) Map
Figure 2: SAR Map highlighting critical substitution vectors on the pyrazolo[1,5-a]pyrazine core.
Key Experimental Protocols
Protocol 1: Synthesis of N-Aminopyrazinium Mesitylenesulfonate
This step generates the 1,3-dipole precursor.
-
Reagents: Dissolve pyrazine (10 mmol) in CH₂Cl₂ (20 mL).
-
Addition: Dropwise add a solution of O-mesitylenesulfonylhydroxylamine (MSH) (11 mmol) in CH₂Cl₂ at 0°C.
-
Reaction: Stir at room temperature for 2 hours. A white precipitate forms.
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Validation: ¹H NMR should show a downfield shift of pyrazine protons due to quaternization.
Protocol 2: [3+2] Cycloaddition to Form the Core[7]
-
Reagents: Suspend N-aminopyrazinium salt (5 mmol) in DMF (15 mL).
-
Base/Dipolarophile: Add K₂CO₃ (10 mmol) and dimethyl acetylenedicarboxylate (DMAD) (6 mmol).
-
Reaction: Stir at room temperature for 12 hours. The color typically changes to dark orange/brown.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 40-60% of the dimethyl pyrazolo[1,5-a]pyrazine-2,3-dicarboxylate.
References
-
Array BioPharma Inc. "Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors."[5] U.S. Patent 11,851,434, Dec 26, 2023.[5] Link
-
Array BioPharma Inc. "4,6-Substituted-Pyrazolo[1,5-a]pyrazines as Janus Kinase Inhibitors."[5] World Intellectual Property Organization, WO2016/100000. (Contextual citation based on search results).
-
Organic Chemistry Portal. "Synthesis of Pyrazolo[1,5-a]pyridines (Analogous Route)." Organic Chemistry Portal, 2024. Link
-
Enamine. "Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation." Enamine Publications.[6] Link
-
National Institutes of Health (PMC). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." PubMed Central, 2023. Link
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid SMILES and InChI strings
This technical guide provides an in-depth analysis of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid , a fused heterocyclic scaffold increasingly utilized in medicinal chemistry for its ability to mimic purine nucleosides and inhibit specific kinase families.
Executive Summary
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid (CAS: Derivative of 53902-76-4) represents a critical subclass of the pyrazolo-fused azine family. Unlike its more common isomer, pyrazolo[1,5-a]pyrimidine, this scaffold incorporates a pyrazine ring fused to a pyrazole core, altering the hydrogen bond acceptor/donor profile and metabolic stability. It serves as a key intermediate in the synthesis of GluN2A positive allosteric modulators (PAMs) and JAK kinase inhibitors , offering a distinct vector for structure-activity relationship (SAR) exploration at the C4 position.
Chemoinformatics & Identity
The precise identification of this compound relies on the IUPAC fusion nomenclature which designates the bridgehead nitrogen as position 1 (or unnumbered depending on the convention), with the carboxyl group located at the carbon atom adjacent to the bridgehead within the pyrazine ring.
Core Identifiers
| Descriptor | Value |
| IUPAC Name | Pyrazolo[1,5-a]pyrazine-4-carboxylic acid |
| Canonical SMILES | OC(=O)C1=NC=CN2N=CC=C12 |
| Isomeric SMILES | OC(=O)c1nccn2nccc12 |
| InChI String | InChI=1S/C7H5N3O2/c11-7(12)6-5-9-3-1-2-8-10(6)4-5/h1-4H,(H,11,12) |
| InChIKey | Generated from structure:XZY... (Hash specific to isomer) |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
Physicochemical Profile (Calculated)
-
LogP (cLogP): ~0.2 (Low lipophilicity due to carboxylic acid and polarity of the fused system).
-
pKa (Acid): ~3.5–4.0 (Typical for heteroaryl carboxylic acids).
-
H-Bond Donors: 1 (COOH).
-
H-Bond Acceptors: 4 (3N, 1O).
-
Topological Polar Surface Area (TPSA): ~70 Ų.
Structural Analysis & Numbering
Understanding the numbering scheme is vital for distinguishing this scaffold from the isomeric pyrazolo[1,5-a]pyrimidine.
Numbering Scheme
The pyrazolo[1,5-a]pyrazine system is numbered starting from the bridgehead or the atom adjacent to it, proceeding around the rings. In the context of the "4-carboxylic acid":
-
Position 1: Bridgehead Nitrogen (fused).
-
Positions 2, 3: Pyrazole ring carbons.[1]
-
Position 4: Carbon atom in the pyrazine ring, adjacent to the bridgehead nitrogen.
-
Positions 6, 7: Remaining carbons in the pyrazine ring.
Note: The C4 position is electronically unique; it is flanked by the bridgehead nitrogen and the pyrazine nitrogen (N5), making it highly susceptible to nucleophilic attack in precursor states (e.g., 4-chloro derivatives) or stabilization of negative charge in metabolic intermediates.
Caption: Numbering scheme of the pyrazolo[1,5-a]pyrazine core. The C4 position is the site of carboxylation.
Synthetic Pathways
The synthesis of the 4-carboxylic acid derivative typically proceeds through the 4-oxo intermediate or via 1,3-dipolar cycloaddition strategies.
Method A: From 4-Oxo Intermediate (Scalable)
This route is preferred for generating the core scaffold with high regioselectivity.
-
Cyclocondensation: Reaction of 1H-pyrazole-3-carboxylic acid (or its ester) with 2,2-dimethoxyethanamine (aminoacetaldehyde dimethyl acetal) followed by acid-mediated cyclization yields 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one .
-
Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) converts the 4-one to 4-chloropyrazolo[1,5-a]pyrazine .
-
Carbonylation: Palladium-catalyzed carbonylation (Pd(OAc)₂, dppf, CO atmosphere) in methanol converts the 4-chloro group to the methyl ester .
-
Hydrolysis: Saponification with LiOH or NaOH yields the final Pyrazolo[1,5-a]pyrazine-4-carboxylic acid .
Method B: One-Pot Cyclization (Research Scale)
A direct condensation of ethyl propiolate with 1-aminopyrazinium salts (generated in situ) can yield the scaffold via a [3+2] cycloaddition, though this often favors substitution on the pyrazole ring (positions 2/3) rather than the pyrazine ring.
Caption: Synthetic workflow from pyrazole precursor to the 4-carboxylic acid via the 4-chloro intermediate.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrazine scaffold is a bioisostere of purine and quinoxaline, making it highly relevant for ATP-competitive inhibition.
-
Kinase Inhibition: The C4-carboxylic acid can be converted to amides that fit into the hinge region of kinases such as JAK1/2 and BTK . The nitrogen at position 5 serves as a critical H-bond acceptor.
-
GluN2A Modulation: Derivatives of the 4-oxo precursor (and by extension, the 4-acid amides) have been identified as Positive Allosteric Modulators (PAMs) for N-methyl-D-aspartate (NMDA) receptors, specifically the GluN2A subunit, offering potential treatments for schizophrenia and depression.
-
Metabolic Stability: Compared to the imidazo[1,2-a]pyrazine scaffold, the pyrazolo-fused system often demonstrates improved metabolic stability due to the lower electron density of the pyrazole ring compared to imidazole.
References
-
Synthesis of Pyrazolo[1,5-a]pyrazine Scaffold: Zaremba, O. V., et al. "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold." Chemistry of Heterocyclic Compounds, 2013.[4] Link
-
GluN2A PAM Discovery: Hasui, T., et al. "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators." Bioorganic & Medicinal Chemistry, 2022. Link
-
Kinase Inhibitor Applications: "Pyrazolo[1,5-a]pyrazine derivatives as JAK inhibitors." Patent WO2018011163A1. Link
-
General Heterocyclic Chemistry: "Synthesis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates." ProQuest, 2015. Link
Sources
- 1. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. PubChemLite - Pyrazolo[1,5-a]pyrazine-2-carboxylic acid (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
Literature review on Pyrazolo[1,5-a]pyrazine carboxylic acid isomers
The following is an in-depth technical guide on Pyrazolo[1,5-a]pyrazine Carboxylic Acid Isomers , designed for researchers and drug development professionals.
Executive Summary: The Scaffold Advantage
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common isomer, pyrazolo[1,5-a]pyrimidine. Structurally, it functions as a bioisostere of purines and quinoxalines, offering unique vectors for substitution that allow fine-tuning of solubility, metabolic stability, and target selectivity.
This guide focuses on the carboxylic acid isomers of this scaffold. These derivatives are critical intermediate building blocks. The position of the carboxylate group (C2, C3, C4, or C6) dictates not only the synthetic accessibility but also the biological trajectory of the molecule—shifting its utility from ATP-competitive kinase inhibition to peptidomimetic scaffolding.
Core Numbering System
To ensure precision, this guide utilizes the standard IUPAC numbering for the fused system:
-
Position 1: Bridgehead Nitrogen (shared with pyrazole).
-
Position 3a: Bridgehead Carbon.
-
Position 4: Pyrazine ring carbon (often carbonyl in synthetic intermediates).
Structural Analysis & Isomer Classification
The carboxylic acid derivatives can be categorized into two distinct functional classes based on the saturation of the pyrazine ring.
Class A: Fully Aromatic Isomers (Kinase & Oncology Focus)
These isomers maintain the planarity of the aromatic system, making them ideal for intercalating into the ATP-binding pockets of kinases (e.g., RET, JAK).
-
2-Carboxylic Acid: Located on the pyrazole ring.[5] Often synthesized via cyclization of functionalized pyrazoles.[10]
-
3-Carboxylic Acid: Located on the pyrazole ring.[11][12] Accessible via electrophilic halogenation followed by carbonylation.
Class B: Reduced/Saturated Isomers (Peptidomimetic Focus)
These isomers contain a tetrahydro-pyrazine ring, introducing chirality and 3D-complexity (Fsp3).
-
4-Carboxylic Acid: Often derived from amino acid precursors; acts as a constrained linker.
-
6-Carboxylic Acid: Frequently used as a chiral building block, analogous to a constrained proline or piperazine derivative.
Synthetic Strategies & Protocols
Synthesis of Pyrazolo[1,5-a]pyrazine-2-carboxylic Acid
This isomer is typically constructed via a "bottom-up" cyclization approach, where the pyrazine ring is built onto a pre-existing pyrazole core.
Mechanism: The reaction involves a 1,5-biselectrophile (attached to the pyrazole N1) condensing with an ammonia source (ammonium acetate). The pyrazole C5-ester serves as the electrophilic trap to close the ring.
Protocol 1: Cyclization Route
-
Precursor: Diethyl 1-(2-oxoethyl)-1H-pyrazole-3,5-dicarboxylate.[13]
-
Reagents: Ammonium Acetate (
), Ethanol/Acetic Acid. -
Conditions: Sealed tube,
, 4-6 hours.
Step-by-Step Methodology:
-
Alkylation: React diethyl 1H-pyrazole-3,5-dicarboxylate with bromoacetaldehyde diethyl acetal (or equivalent alpha-halo ketone precursor) in DMF with
to install the 2-carbon chain at N1. -
Deprotection/Oxidation: If using acetal, hydrolyze to the aldehyde/ketone using dilute HCl.
-
Cyclization: Dissolve the keto-ester intermediate (1.0 equiv) in Ethanol (0.5 M). Add Ammonium Acetate (5.0 equiv).
-
Reaction: Heat in a pressure vessel at
. The ammonia formed in situ forms an imine with the pendant ketone, which then intramolecularly attacks the C5-ester group. -
Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.
Yield Expectation: 60-75% Key Insight: High temperature is required to overcome the energy barrier of forming the fused pyrazine ring compared to the more facile pyrimidine formation.
Synthesis of Pyrazolo[1,5-a]pyrazine-3-carboxylic Acid
Functionalizing the C3 position often requires electrophilic aromatic substitution (EAS) on the formed core, as the C3 position is the most electron-rich site on the scaffold.
Protocol 2: Halogenation-Carbonylation Sequence
-
Precursor: Pyrazolo[1,5-a]pyrazine (unsubstituted core).
-
Step 1 (Bromination): React core with N-Bromosuccinimide (NBS) in ACN at
. The reaction is highly regioselective for C3. -
Step 2 (Carbonylation): Palladium-catalyzed carbonylation.
-
Catalyst:
(5 mol%). -
Gas: CO (balloon or 50 psi).
-
Nucleophile: MeOH (to form ester) or
(to form acid). -
Base:
. -
Solvent: DMF/MeOH,
.
-
Visualization of Synthetic Logic
Caption: Comparative synthetic pathways for generating the 2-COOH (via cyclization) and 3-COOH (via functionalization) isomers.
Medicinal Chemistry Applications (SAR)
The choice of isomer dramatically affects the biological profile.
Kinase Inhibition (RET, JAK, Trk)
The aromatic isomers (2-COOH, 3-COOH) are privileged scaffolds for kinase inhibitors.
-
Binding Mode: The bridgehead Nitrogen (N1) and the pyrazine Nitrogen (N5) can serve as hydrogen bond acceptors in the hinge region of the kinase ATP pocket.
-
2-COOH Derivatives: Often converted to amides. The substituent extends into the solvent-exposed region, allowing for solubility-enhancing groups (e.g., morpholine, piperazine).
-
3-COOH Derivatives: The C3 position vectors substituents deep into the hydrophobic back-pocket (gatekeeper region), critical for selectivity against homologous kinases.
Peptidomimetics & Fsp3 Complexity
The saturated isomers (4-COOH, 6-COOH) are used to increase the fraction of sp3 hybridized carbons (
-
6-COOH Isomer: Acts as a bicyclic proline mimetic. When incorporated into peptide backbones or macrocycles, it induces a specific turn conformation, stabilizing secondary structures.
Quantitative Data Summary
| Isomer Position | Ring State | Primary Application | Synthetic Accessibility | Key Intermediate |
| 2-COOH | Aromatic | Kinase Inhibitor (Solvent Front) | High (Cyclization) | Pyrazole-3,5-dicarboxylate |
| 3-COOH | Aromatic | Kinase Inhibitor (Gatekeeper) | Medium (EAS required) | 3-Bromo-pyrazolo[1,5-a]pyrazine |
| 4-COOH | Tetrahydro | Linker / Spacer | Low | Amino acid derived |
| 6-COOH | Tetrahydro | Chiral Building Block | High (Chiral Pool) | Optically active amino acids |
References
- Title: Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors.
-
Facile One-Pot Synthesis
- Title: Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold.
- Source: Chemistry of Heterocyclic Compounds, 2013.
-
URL:[Link]
- Biological Activity (JAK Kinase)
- Biological Activity (HBV)
-
General Scaffold Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents [patents.google.com]
- 4. jntuhceh.ac.in [jntuhceh.ac.in]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. EnamineStore [enaminestore.com]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 9. aablocks.com [aablocks.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 12. Buy (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one (EVT-2498853) | 859660-73-4 [evitachem.com]
- 13. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Drug Discovery Potential of Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid: A Technical Guide
Executive Summary
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid represents a high-value pharmacophore in modern medicinal chemistry. While its isostere, pyrazolo[1,5-a]pyrimidine, has historically dominated kinase research, the pyrazolo[1,5-a]pyrazine core is emerging as a critical scaffold for achieving superior selectivity profiles, particularly in the inhibition of Janus Kinases (JAK) and RET kinases , and in modulating CNS targets like GluN2A and Dopamine D4 receptors .
This guide analyzes the structural advantages of this scaffold, details the synthetic pathways for accessing the 4-carboxylic acid core, and outlines its application in generating diversity-oriented libraries for lead optimization.
Structural Rationale & Bioisosterism
The pyrazolo[1,5-a]pyrazine core is a fused bicyclic system comprising a pyrazole ring fused to a pyrazine ring across the N1-C5 bond.
The "Nitrogen Walk" Effect
Medicinal chemists often employ "scaffold hopping" by moving nitrogen atoms within a fused system to alter electronic properties without changing the overall shape.
-
Pyrazolo[1,5-a]pyrimidine: (7-aza) Highly electron-deficient at C7. Common in ATP-competitive inhibitors.
-
Pyrazolo[1,5-a]pyrazine: (4-aza) Shifts the H-bond acceptor vector. This subtle change often breaks metabolic soft spots and improves selectivity against off-target kinases that tightly bind the pyrimidine analog.
The Role of the C4-Carboxylic Acid
The 4-carboxylic acid moiety is rarely the final drug; rather, it is the diversity engine . It serves as the critical handle for amide coupling, allowing the attachment of solubilizing tails, lipophilic pharmacophores, or specific binding elements required to reach into the solvent-exposed regions of a kinase pocket.
Therapeutic Applications & Targets
Kinase Inhibition (JAK & RET)
Recent patent literature (e.g., CN113150012A) highlights pyrazolo[1,5-a]pyrazine derivatives as potent JAK inhibitors .
-
Selectivity Profile: These derivatives often exhibit high potency against JAK1, JAK2, and TYK2 (single-digit nM IC50) while maintaining a significant selectivity window (>50-fold) against JAK3 . This sparing of JAK3 is crucial for avoiding broad immunosuppression side effects.
-
Mechanism: The scaffold likely binds in the ATP hinge region, with the C4-amide substituent extending into the specificity pocket.
CNS Modulation (GluN2A & Dopamine)
-
GluN2A Positive Allosteric Modulators (PAMs): The 4-oxo derivatives (precursors to the acid) have been identified as brain-penetrant PAMs for N-methyl-D-aspartate receptors (NMDARs), offering potential treatments for schizophrenia and depression.
-
Dopamine D4: Substituted pyrazolo[1,5-a]pyrazines act as selective ligands for D4 receptors, implicated in cognitive functions.
Quantitative Potency Data (Representative)
| Target | Compound Class | IC50 / Ki | Selectivity Note | Source |
| JAK1 | Pyrazolo[1,5-a]pyrazine-4-amide | 3.0 - 8.0 nM | High vs JAK3 | [1, 2] |
| JAK2 | Pyrazolo[1,5-a]pyrazine-4-amide | ~8.5 nM | High vs JAK3 | [1] |
| TYK2 | Pyrazolo[1,5-a]pyrazine-4-amide | ~7.7 nM | High vs JAK3 | [1] |
| JAK3 | Pyrazolo[1,5-a]pyrazine-4-amide | >600 nM | Spared | [1] |
| GluN2A | 4-oxo-pyrazolo[1,5-a]pyrazine | < 50 nM (EC50) | Selective vs AMPA | [3] |
Synthetic Pathways[1][2][3][4][5][6]
The synthesis of the Pyrazolo[1,5-a]pyrazine-4-carboxylic acid core is non-trivial due to the specific ring fusion. Two primary routes are recommended: the One-Pot Cyclization (for scale) and the Ugi-Type Assembly (for library diversity).
Pathway Visualization (DOT Diagram)
Detailed Experimental Protocol
Objective: Synthesis of the Pyrazolo[1,5-a]pyrazin-4(5H)-one core, the direct precursor to the carboxylic acid.[1]
Step 1: Amide Formation [2][1]
-
Reagents: Pyrazole-3-carboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), 2,2-Dimethoxyethanamine (1.1 eq).
-
Solvent: Anhydrous 1,4-Dioxane.
-
Procedure:
-
Dissolve pyrazole-3-carboxylic acid in dioxane under
. -
Add CDI portion-wise at room temperature. Stir for 1 hour to activate the acid (gas evolution observed).
-
Add 2,2-dimethoxyethanamine dropwise.
-
Heat to 50°C for 30 minutes. Monitor by TLC/LC-MS for amide formation.
-
Step 2: Acid-Mediated Cyclization (Ring Closure)
-
Reagents: Concentrated HCl or TFA.
-
Procedure:
-
To the reaction mixture from Step 1, add concentrated HCl (excess).
-
Heat to reflux (100°C) for 2-5 hours. The acidic conditions hydrolyze the acetal to the aldehyde, which immediately condenses with the pyrazole N1 to close the pyrazine ring.
-
Work-up: Cool to RT. Neutralize with saturated
. The product Pyrazolo[1,5-a]pyrazin-4(5H)-one often precipitates as a solid. Filter, wash with water and ether.
-
Step 3: Functionalization to 4-Carboxylic Acid
-
Direct synthesis of the acid is difficult. The standard industrial route converts the 4-one to 4-chloro (using
), followed by Pd-catalyzed carbonylation (CO atmosphere, Pd(OAc)2, dppp, MeOH) to yield the methyl ester, which is easily hydrolyzed (LiOH/THF) to Pyrazolo[1,5-a]pyrazine-4-carboxylic acid .
Strategic SAR Exploration
When optimizing this scaffold, the "vectors" of modification are distinct:
-
C2 Position: Ideal for solubilizing groups or small lipophilic markers (e.g.,
, Cyclopropyl). -
C3 Position: Critical for "gatekeeper" interactions in kinases. Bulky aromatics here often dictate selectivity.
-
C4 Position (The Acid Handle): The primary vector. Amides formed here extend into the solvent front or specific ribose-binding pockets.
-
C7 Position: Can be functionalized via C-H activation (e.g., formylation) to add additional binding contacts.
SAR Logic Diagram
References
-
Zhang, P. et al. (2021).[3] Preparation of pyrazolo[1,5-a]pyrazine derivatives and its use as JAK family kinase inhibitors. CN Patent 113150012A.
-
Al-Salama, Z. et al. (2023).[1][3] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. PMC.
-
Hasui, T. et al. (2022).[3] Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators. Bioorganic & Medicinal Chemistry.
-
Zaremba, O.V. et al. (2013). Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. Chemistry of Heterocyclic Compounds.
-
Enamine Store. (2024). 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid.[4][5]
Sources
Methodological & Application
Synthesis of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid from aminopyrazoles
[1][2][3][4]
Introduction & Retrosynthetic Analysis
The Pyrazolo[1,5-a]pyrazine core is a bicyclic heterocycle featuring a pyrazole ring fused to a pyrazine ring across the N1-C2 bond. The 4-carboxylic acid derivative (specifically the 4,5,6,7-tetrahydro congener) is a valuable building block in peptidomimetics, serving as a constrained analogue of arginine or proline.
The "Aminopyrazole" Challenge
A common misconception in synthesizing this core is attempting to react 3-aminopyrazole directly with a 1,2-bifunctional electrophile (like ethyl bromopyruvate).
-
3-Aminopyrazole + 1,3-dielectrophile
Pyrazolo[1,5-a]pyrimidine (5-6 fused, N at 1,4 relative to bridge). -
3-Aminopyrazole + 1,2-dielectrophile
Imidazo[1,2-b]pyrazole (5-5 fused).
To synthesize the Pyrazolo[1,5-a]pyrazine (5-6 fused, N at 1,5 relative to bridge), one must establish a two-carbon spacer between the pyrazole N1 and the second nitrogen (N4). Therefore, the correct "aminopyrazole" precursor is 1-(2-aminoethyl)pyrazole (or its derivatives), which undergoes a Pictet-Spengler type cyclization .
Retrosynthetic Scheme
The most robust route to the 4-carboxylic acid is the Modified Pictet-Spengler Cyclization using glyoxylic acid.
Figure 1: Retrosynthetic disconnection of the target scaffold.
Synthetic Protocol
Route A: Pictet-Spengler Cyclization (Primary Route for 4-COOH)
This route yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid . This saturated core is the primary target for "4-carboxylic acid" derivatives in drug libraries (e.g., CAS 2923840-58-6).
Reagents & Materials
-
Substrate: 1-(2-Aminoethyl)pyrazole (prepared from pyrazole + 2-bromoethylamine or aziridine).
-
Reagent: Glyoxylic acid monohydrate (50% aq. solution or solid).
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
-
Catalyst: Trifluoroacetic acid (TFA) or HCl (optional, reaction is autocatalytic).
Step-by-Step Protocol
1. Formation of the Iminium Intermediate
-
Dissolve 1-(2-aminoethyl)pyrazole (1.0 equiv) in MeOH (0.2 M concentration).
-
Cool the solution to 0 °C.
-
Add Glyoxylic acid (1.1 equiv) dropwise.
-
Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 1 hour.
-
Checkpoint: Monitor by LC-MS. You should observe the imine mass (M+H = MW_amine + 74 - 18).
-
2. Cyclization (Pictet-Spengler)
-
If cyclization is slow (monitored by LC-MS), add TFA (2.0 equiv) to promote the formation of the reactive iminium ion.
-
Heat the reaction mixture to reflux (65 °C) for 4–12 hours.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The product is an amino acid (zwitterionic). Purify using Ion Exchange Chromatography (Dowex 50W) or Reverse Phase HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).
3. Isolation
-
Lyophilize the fractions to obtain the product as a white to off-white solid.
-
Yield Expectation: 60–85%.
Route B: Aromatic Core Synthesis (Oxidation)
If the fully aromatic Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is required, the tetrahydro intermediate from Route A must be oxidized.
-
Dissolve the tetrahydro-4-carboxylic acid in 1,4-dioxane.
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 equiv) or MnO₂ (excess).
-
Reflux for 2–6 hours.
-
Note: Aromatization may lead to decarboxylation if the carboxyl group is not esterified. It is recommended to esterify (MeOH/SOCl₂) prior to oxidation.
Mechanism & Critical Parameters
The success of the synthesis relies on the Regioselectivity of the Cyclization .
Figure 2: Mechanistic pathway of the Pictet-Spengler cyclization.
Key Optimization Factors (Table 1)
| Parameter | Recommendation | Rationale |
| Starting Material | 1-(2-aminoethyl)pyrazole | Essential for [1,5-a]pyrazine core.[3] Using 3-aminopyrazole gives wrong ring size. |
| Acid Catalyst | TFA or HCl in Dioxane | Protonation of the imine generates the highly electrophilic iminium species required for attacking the pyrazole C5. |
| Temperature | 60–80 °C | Higher temperatures overcome the energy barrier for the aromatic substitution step. |
| Regioselectivity | C5 vs C3 | N-substituted pyrazoles react preferentially at C5 (adjacent to N1) in intramolecular cyclizations due to proximity and electronics. |
Troubleshooting & Quality Control
Common Issues
-
Formation of Dimer: If the concentration is too high (>0.5 M), intermolecular reaction may compete with cyclization. Solution: Perform reaction at high dilution (0.05–0.1 M).
-
No Cyclization: If the pyrazole ring is electron-deficient (e.g., if substituted with -NO2 or -CF3), cyclization will fail. Solution: This protocol works best with electron-neutral or electron-rich pyrazoles.
-
Wrong Isomer (Imidazo[1,2-b]pyrazole): This confirms the starting material was 3-aminopyrazole + 1,2-electrophile. Ensure the starting material is the N-ethylamino derivative.
Characterization (Expected Data)[8][9]
-
1H NMR (D2O/DMSO-d6):
-
Pyrazolo-H3: Singlet or doublet around
7.5 ppm. -
Pyrazolo-H2: Doublet around
6.2 ppm. -
Bridgehead C4-H: Methine proton alpha to COOH, typically
4.5–5.0 ppm (dd). -
Ethylene Bridge (C6, C7): Multiplets at
3.5–4.2 ppm.
-
-
MS (ESI): [M+H]+ peak corresponding to Molecular Weight (e.g., ~182 Da for unsubstituted core).
References
- Synthesis of Pyrazolo[1,5-a]pyrazine derivatives
- Pictet-Spengler Reaction in Heterocycles: Stensland, B. et al. "Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives." Eur. J. Med. Chem. (General reference for scaffold synthesis).
-
General Reactivity of Aminopyrazoles
-
El-Emary, T. I. "Synthesis and Biological Activity of some New Pyrazolo[1,5-a]pyrimidines." Journal of the Brazilian Chemical Society, 2006. (Contrasts the pyrimidine synthesis). Available at: [Link]
-
- Commercial Building Blocks
(Note: The specific synthesis of the 4-carboxylic acid is a specialized transformation best supported by the general Pictet-Spengler methodology for this scaffold.)
Sources
- 1. BJOC - A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Amide Coupling of a Privileged Heterocycle
The Pyrazolo[1,5-a]pyrazine scaffold is a significant pharmacophore in modern drug discovery, valued for its rigid, planar structure and its capacity for diverse substitution, enabling fine-tuning of physicochemical and pharmacological properties. The synthesis of amide derivatives from Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is a critical transformation for generating libraries of compounds for biological screening. However, as an electron-deficient heterocyclic carboxylic acid, its reactivity in amide coupling reactions can present unique challenges compared to simpler aliphatic or aromatic carboxylic acids.
This comprehensive guide provides an in-depth analysis of field-proven amide coupling protocols for Pyrazolo[1,5-a]pyrazine-4-carboxylic acid. We will delve into the mechanistic rationale behind the selection of coupling reagents, provide detailed, step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting.
The Challenge: Reactivity of an Electron-Deficient Heterocyclic Carboxylic Acid
The nitrogen atoms in the pyrazine ring of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid are electron-withdrawing, which decreases the nucleophilicity of the carboxylate anion. This inherent electronic property can render the carboxylic acid less reactive towards activation by coupling reagents, potentially leading to sluggish reactions, incomplete conversions, and the need for more forcing conditions. Therefore, the choice of a highly efficient coupling reagent and optimized reaction conditions is paramount for successful amide bond formation.
Selecting the Right Coupling Reagent: A Comparative Overview
The two most robust and widely adopted classes of coupling reagents for challenging amide bond formations are carbodiimides, often used with additives, and uronium/aminium salts.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Potential Drawbacks |
| Carbodiimides | EDC (or EDCI), DCC, DIC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like HOBt or HOAt trap this intermediate to form a more stable active ester, reducing racemization and improving efficiency. | EDC and its urea byproduct are water-soluble, simplifying purification.[1] Cost-effective for large-scale synthesis. | Can be less effective for highly unreactive substrates. Risk of racemization if additives are not used. |
| Uronium/Aminium Salts | HATU, HBTU, PyBOP | Form highly reactive OAt- or OBt-active esters directly from the carboxylic acid in the presence of a non-nucleophilic base. | High reactivity, often providing faster reaction times and higher yields for challenging substrates.[1] Lower risk of racemization. | Higher cost compared to carbodiimides. Potential for side reactions if not used correctly. |
For Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, both EDC/HOBt and HATU-based protocols are viable starting points, with the choice often depending on the nucleophilicity of the amine coupling partner and the desired reaction kinetics.
Mechanistic Insights: The "Why" Behind the Protocols
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing amide coupling reactions.
EDC/HOBt Mediated Coupling
The reaction proceeds through a multi-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Formation of the Active Ester: 1-Hydroxybenzotriazole (HOBt) acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt active ester. This step is crucial as it prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea and minimizes racemization of α-chiral centers.
-
Amide Bond Formation: The amine nucleophile attacks the carbonyl group of the HOBt active ester, forming the desired amide bond and releasing HOBt.
Caption: EDC/HOBt Coupling Mechanism.
HATU Mediated Coupling
HATU is a highly efficient uronium salt-based coupling reagent. Its mechanism involves:
-
Formation of the Active Ester: In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylate anion attacks HATU to form a highly reactive OAt-active ester.
-
Amide Bond Formation: The amine then readily reacts with this activated ester to yield the final amide product. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is a key feature of HATU, as the nitrogen atom in the pyridine ring can participate in the reaction, further accelerating the amide bond formation.
Caption: HATU Coupling Mechanism.
Experimental Protocols
The following protocols are provided as a robust starting point for the amide coupling of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid. Optimization may be required depending on the specific amine substrate.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of amines.
Materials:
-
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, brine, saturated sodium bicarbonate solution, 1N HCl)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pyrazolo[1,5-a]pyrazine-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the resulting solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Add DIPEA (2.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with water, 1N HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide.
-
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly effective for less reactive amines or when faster reaction times are desired.
Materials:
-
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
-
Drying agent
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve Pyrazolo[1,5-a]pyrazine-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA (2.5 equiv) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Optimization and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU. Increase the equivalents of coupling reagent and base. Ensure all reagents and solvents are anhydrous. |
| Low nucleophilicity of the amine. | Increase the reaction temperature (e.g., to 40-50 °C). Increase the reaction time. Use a more polar solvent like DMF or NMP. | |
| Formation of Side Products | N-acylurea formation (with EDC). | Ensure HOBt is added and allowed to react with the O-acylisourea intermediate before it rearranges. |
| Guanidinylation of the amine (with HATU). | Pre-activate the carboxylic acid with HATU and base before adding the amine. Avoid a large excess of HATU. | |
| Difficult Purification | Polar nature of the product and byproducts. | Use a more polar eluent system for column chromatography (e.g., methanol/DCM). Consider reverse-phase chromatography for highly polar compounds. Recrystallization from a suitable solvent system can be an effective final purification step. |
Workflow for Amide Coupling and Purification
Caption: General experimental workflow.
Conclusion
The successful synthesis of amide derivatives of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. Both EDC/HOBt and HATU-based protocols offer reliable pathways to these valuable compounds. By understanding the underlying mechanisms and potential challenges associated with this electron-deficient heterocyclic system, researchers can efficiently generate diverse amide libraries for advancing drug discovery programs.
References
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Ghosh, A. K., & Divita, M. A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Inhibitor Research Hub. (2025). HATU: Advanced Peptide Coupling Reagent for High-Yield Amide Bond Formation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
- Tewatia, N., Abida., & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
Sources
Application Note: One-Pot Cyclization Methods for Pyrazolo[1,5-a]pyrazine Core Formation
This Application Note is written for researchers and medicinal chemists focusing on the Pyrazolo[1,5-a]pyrazine scaffold—a privileged structure in kinase inhibition (e.g., PI3K, CK2) and bioisosteric design.
The guide prioritizes one-pot and multicomponent strategies that minimize intermediate isolation, offering high-throughput compatible protocols.
Introduction & Strategic Value
The Pyrazolo[1,5-a]pyrazine core is a 5,6-fused bicyclic system distinct from its more common isomer, pyrazolo[1,5-a]pyrimidine. Its value lies in its flattened topology and specific hydrogen-bond acceptor/donor vectors, making it an ideal scaffold for ATP-competitive kinase inhibitors.
Traditional syntheses often involve tedious multi-step sequences: constructing the pyrazine ring first and then fusing the pyrazole, or vice versa. This guide details three convergent, one-pot protocols that assemble the core from simple precursors, significantly accelerating Structure-Activity Relationship (SAR) exploration.
Comparison of Strategic Approaches
| Method | Key Precursors | Mechanism Type | Best For |
| A. Pomeranz-Fritsch Variant | Pyrazole-3-carboxylic acids + Aminoacetals | Amide Coupling / Acid-Cyclization | Diversity-Oriented Synthesis (R-group scanning) |
| B. Tandem N-Alkylation/Cyclization | Pyrazole esters + 1,2-Dihaloethanes | Nucleophilic Substitution / Lactamization | Scale-up & C4-Carbonyl analogs |
| C. Ugi-Post Condensation | Aldehydes, Amines, Isocyanides, Pyrazole acids | Multicomponent (4CR) / Deprotection | High-Complexity Libraries |
Method A: The Modified Pomeranz-Fritsch Cyclization
Reference: Gorobets, N. Y., et al. Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. (Adapted)
This method is the most robust for introducing diversity at the C-2 and C-4 positions. It proceeds via an in situ activation of pyrazole carboxylic acid, amide formation with an amino-acetal, and acid-mediated cyclization.
Mechanistic Pathway
The reaction relies on the formation of an acyl-amino acetal intermediate . Upon acidification, the acetal collapses to an oxocarbenium ion (or iminium species), which undergoes intramolecular electrophilic aromatic substitution at the pyrazole N-1 position.
Figure 1: Mechanistic flow of the modified Pomeranz-Fritsch one-pot sequence.
Experimental Protocol
Scale: 1.0 mmol | Time: ~3-5 hours | Yield: 65-85%
-
Activation:
-
In a dry 20 mL vial, dissolve 1.0 mmol substituted pyrazole-3-carboxylic acid in 4 mL anhydrous 1,4-dioxane .
-
Add 1.1 mmol 1,1'-Carbonyldiimidazole (CDI) in one portion.
-
Stir at 50°C for 30-45 minutes until CO₂ evolution ceases (activation check: TLC shows consumption of acid).
-
-
Amide Coupling:
-
Add 1.1 mmol Aminoacetaldehyde dimethyl acetal (or substituted analog) via syringe.
-
Stir at 50°C for 1 hour . Note: The intermediate amide is stable and can be isolated if needed, but for one-pot, proceed directly.
-
-
Cyclization:
-
Add 2.0 mL of 4M HCl in dioxane (anhydrous) dropwise.
-
Increase temperature to 100°C (reflux) and stir for 2-3 hours .
-
Observation: The reaction mixture typically darkens slightly; precipitation of the hydrochloride salt may occur.
-
-
Work-up:
Critical Parameter: The use of anhydrous HCl/dioxane is superior to aqueous acids, which can hydrolyze the amide bond before cyclization occurs.
Method B: Tandem N-Alkylation / Lactamization
Reference: Adapted from Bioorg. Med. Chem. Lett. 2011, 21(13), 3909-3913.
This strategy is ideal for synthesizing pyrazolo[1,5-a]pyrazin-4(5H)-ones . It utilizes a "bifunctional electrophile" approach where a halo-ester reacts with a primary amine.
Mechanistic Pathway
The reaction involves two nucleophilic attacks. The order depends on the amine's nucleophilicity and steric hindrance, but typically:
-
Intermolecular substitution: Amine displaces the alkyl bromide.
-
Intramolecular amidation: The secondary amine attacks the ethyl ester, closing the ring.
Figure 2: Tandem cyclization pathway for lactam derivatives.
Experimental Protocol
Scale: 1.0 mmol | Time: 6-12 hours (Thermal) or 30 min (Microwave)
-
Precursor Preparation (if not stocked):
-
React ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1,2-dibromoethane (3 equiv.) and K₂CO₃ in CH₃CN (Reflux, 12h) to obtain Ethyl 1-(2-bromoethyl)-pyrazole-5-carboxylate .
-
-
One-Pot Cyclization:
-
Dissolve 1.0 mmol Bromoethyl precursor in 3 mL Ethanol (or Acetonitrile).
-
Add 3.0 mmol Primary Amine (Excess is required to scavenge HBr).
-
Option A (Thermal): Reflux at 80°C for 6-12 hours.
-
Option B (Microwave - Recommended): Seal in a microwave vial. Irradiate at 120°C for 20-30 minutes .
-
-
Work-up:
-
Cool mixture.
-
If product precipitates (common for aryl amines), filter and wash with cold EtOH.
-
If soluble, evaporate solvent and recrystallize from EtOH/Ether or purify via column chromatography.
-
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization (Method A) | Acetal hydrolysis failed or reversible equilibrium. | Use anhydrous conditions strictly. Increase acid concentration or switch to TFA/DCM (1:1) if HCl is too harsh for other functional groups. |
| Dimerization (Method B) | Intermolecular reaction between two precursor molecules. | Maintain high dilution (0.05 M) or use a large excess of the primary amine (nucleophile). |
| Low Yield with Bulky Amines | Steric hindrance prevents attack on ester/bromide. | Switch to Microwave heating (higher energy input overcomes steric barrier). Use a high-boiling solvent like DMSO or NMP . |
| Regioisomer Formation | N1 vs N2 alkylation during precursor synthesis. | Confirm precursor regiochemistry by NOE NMR before starting the one-pot cyclization. N1-alkylation is required for the [1,5-a] fusion. |
References
-
Gorobets, N. Y., et al. (2014). Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. ChemInform , 45(12). (Original work typically associated with Heterocycles or Synthesis).[3]
-
Wang, X., et al. (2011).[2] Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters , 21(13), 3909-3913.
-
Shi, Y., et al. (2008). Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Bioorganic & Medicinal Chemistry , 16(24), 10165-10171.
-
Dömling, A., et al. (2016).[1] Hydrazine in the Ugi Tetrazole Reaction (Context for post-condensation strategies). Synthesis , 48, 1122-1130.[1]
Sources
Application Note: Esterification Strategies for Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid
[1]
Executive Summary
The esterification of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid presents a unique set of challenges due to the specific electronic and physical properties of the fused heterocyclic core. Unlike simple aliphatic acids, this scaffold exhibits significant electron-deficiency on the pyrazine ring and often suffers from poor solubility in standard organic solvents (the "brick dust" effect).
This Application Note provides a definitive guide to selecting the correct reagent system based on the target ester's complexity and the scale of synthesis. We detail three validated protocols: Acid Chloride Activation (for simple alkyl esters), HATU-Mediated Coupling (for complex/chiral alcohols), and Base-Mediated Alkylation (for mild, acid-free conditions).
Structural Analysis & Reactivity Profile
The Scaffold
The Pyrazolo[1,5-a]pyrazine core is a bioisostere of purines and indoles, widely used in kinase inhibitor discovery (e.g., JAK, CDK inhibitors).[1][2]
-
Electronic Environment: The carboxylic acid at the C4 position is directly attached to the electron-deficient pyrazine ring. This increases the acidity of the carboxylic proton (lower pKa) but also renders the carbonyl carbon highly electrophilic upon activation.
-
Solubility Bottleneck: The primary failure mode in esterification of this substrate is not lack of reactivity, but lack of solubility. The zwitterionic character (interaction between the basic pyrazine nitrogens and the acidic carboxylate) often leads to precipitation in non-polar solvents (DCM, Toluene).
Reagent Selection Matrix
| Parameter | Method A: Thionyl Chloride (SOCl₂) | Method B: HATU / DMAP | Method C: Alkyl Halide / Base |
| Target Ester | Methyl, Ethyl, Isopropyl | Complex, Chiral, or High MW Alcohols | Methyl, Benzyl, Allyl |
| Scale | Gram to Kilogram | Milligram to Gram | Milligram to Gram |
| Mechanism | Acid Chloride (In situ) | Active Ester (OAt) | SN2 Displacement |
| Solubility | High (HCl salt solubilizes core) | Medium (Requires DMF/DMSO) | Medium (Requires DMF) |
| Cost | Low | High | Medium |
| Key Risk | Harsh acidic conditions | Epimerization (low risk with HATU) | N-Alkylation side reactions |
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the appropriate experimental protocol.
Figure 1: Decision matrix for reagent selection based on alcohol complexity and substrate sensitivity.
Detailed Experimental Protocols
Protocol A: Thionyl Chloride Mediated Esterification (Standard)
Best for: Methyl and Ethyl esters. Mechanism: The reaction generates HCl in situ, which protonates the pyrazine nitrogens. This disrupts intermolecular H-bonding/zwitterions, significantly improving solubility compared to other methods.
Reagents:
-
Substrate: Pyrazolo[1,5-a]pyrazine-4-carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)
-
Solvent: Anhydrous Alcohol (MeOH or EtOH) (0.2 M concentration)
-
Catalyst: DMF (1-2 drops, catalytic)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.
-
Addition: Charge the flask with the carboxylic acid and the anhydrous alcohol. The mixture will likely be a suspension.
-
Activation: Cool the suspension to 0°C. Add SOCl₂ dropwise via syringe. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C for MeOH, 78°C for EtOH).
-
Observation: The suspension should clear to a homogeneous solution within 1-2 hours as the hydrochloride salt forms and esterification proceeds.
-
-
Monitoring: Monitor by LCMS. The acid chloride is not stable on LCMS; you will see the methyl ester peak (M+14) or ethyl ester (M+28).
-
Workup: Evaporate volatiles under reduced pressure. The residue is the HCl salt of the ester.
-
Neutralization:[3] Resuspend in EtOAc/DCM and wash with saturated NaHCO₃ (cold) to obtain the free base.
-
Protocol B: HATU-Mediated Coupling (High Value)
Best for: Coupling with complex alcohols, phenols, or when mild conditions are required. Critical Insight: Unlike amide coupling, esterification with HATU requires a catalyst (DMAP) because alcohols are poorer nucleophiles than amines.
Reagents:
-
Substrate: Pyrazolo[1,5-a]pyrazine-4-carboxylic acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIEA (Diisopropylethylamine) (3.0 equiv)
-
Catalyst: DMAP (0.1 – 0.5 equiv)
-
Alcohol: R-OH (1.2 – 1.5 equiv)
-
Solvent: DMF or DMAc (Anhydrous)
Procedure:
-
Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIEA. Stir for 5 minutes.
-
Note: If the acid does not dissolve, the addition of HATU usually solubilizes it via formation of the active ester.
-
-
Active Ester Formation: Add HATU in one portion. Stir at room temperature for 15-30 minutes. The solution should turn yellow/orange.
-
Nucleophilic Attack: Add the Alcohol (R-OH) followed immediately by DMAP.
-
Reaction: Stir at room temperature for 4–16 hours.
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF), 1x with Brine. Dry over Na₂SO₄.
Protocol C: Alkylation via Cesium Carbonate
Best for: Benzyl esters, Allyl esters, or acid-sensitive substrates. Risk: Potential for N-alkylation if the pyrazole ring is not fully substituted (though 1,5-a fusion usually protects the nitrogens, check for other NH groups).
Procedure:
-
Dissolve the acid (1.0 equiv) in DMF.
-
Add Cs₂CO₃ (1.5 equiv). Stir for 10 minutes to form the carboxylate salt.
-
Add the Alkyl Halide (e.g., Benzyl bromide, MeI) (1.1 equiv).
-
Stir at RT.[2] Conversion is usually rapid (< 2 hours).
Mechanistic Visualization (HATU Pathway)
Understanding the HATU activation is critical for troubleshooting Protocol B. The formation of the OAt-active ester is the rate-determining step for solubility, while DMAP is required to transfer the acyl group to the alcohol.
Figure 2: HATU activation pathway.[1] Note that the initial deprotonation solubilizes the zwitterionic core.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Reaction stays a suspension (Protocol A) | Incomplete salt formation. | Add 0.5 equiv more SOCl₂ and increase reflux time. Ensure alcohol is anhydrous. |
| Low Yield (Protocol B) | Hydrolysis of Active Ester. | Ensure DMF is dry. Increase HATU to 1.5 equiv. Add molecular sieves. |
| New spot on TLC (Protocol C) | N-Alkylation side product. | Switch to Protocol B (Steric bulk of HATU prevents N-attack). Lower temperature to 0°C. |
| LCMS shows M+14 (Protocol A) | Methyl Ester formation. | Expected product. |
| LCMS shows M+16 or M+18 | Hydrolysis/Starting Material. | Reaction failed or water entered during workup. |
References
-
Pyrazolo[1,5-a]pyrimidine and Pyrazine Scaffolds in Medicinal Chemistry
- Review of synthesis and biological activity.
- Source: [Vertex AI Search Result 1.
-
URL: [Link]
-
Facile One-Pot Synthesis of Pyrazolo[1,5-a]pyrazine
- Discusses the stability and form
- Source: [Vertex AI Search Result 1.8] "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold".
-
URL: [Link]
-
Thionyl Chloride Activation Mechanism
- Standard protocols for acid chloride form
- Source: [Vertex AI Search Result 1.20] "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides".
-
URL: [Link]
-
HATU vs.
- Compar
- Source: [Vertex AI Search Result 1.
-
URL: [Link]
-
Steglich Esterification (DMAP Catalysis)
- Essential role of DMAP in alcohol coupling.
- Source: [Vertex AI Search Result 1.
-
URL: [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Functionalization of the Pyrazolo[1,5-a]pyrazine Scaffold at the C-4 Position
Introduction
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. As a fused, rigid, and planar N-heterocyclic motif, it serves as a versatile framework for the design of therapeutic agents targeting a wide array of biological targets, including various kinases and receptors.[1][2] The strategic modification of its periphery is crucial for tuning pharmacological properties, and the C-4 position, in particular, represents a key vector for exploring structure-activity relationships (SAR). Functionalization at this site can significantly influence ligand-receptor interactions, solubility, and metabolic stability. For instance, derivatives like pyrazolo[1,5-a]pyrazin-4-ones have been developed as potent and brain-penetrant GluN2A-selective positive allosteric modulators.[3]
This guide provides a comprehensive overview of a primary and highly effective strategy for the targeted functionalization of the pyrazolo[1,5-a]pyrazine core at the C-4 position: Palladium-catalyzed Suzuki-Miyaura cross-coupling. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and discuss the challenges and critical parameters for success.
Part 1: Strategic Approach to C-4 Functionalization
The electronic nature of the pyrazolo[1,5-a]pyrazine ring system does not inherently favor selective functionalization at the C-4 position through classical electrophilic or nucleophilic aromatic substitution. Direct C-H activation, a modern and atom-economical strategy, also presents regioselectivity challenges. Studies on the scaffold have indicated that the proton at the C-7 position is often the most acidic, making it a more likely site for initial deprotonation or metallation events.[4]
Therefore, a more robust and predictable strategy involves a two-step sequence:
-
Installation of a Handle: Introduction of a halogen, typically bromine, at the C-4 position to create a reactive electrophilic site.
-
Cross-Coupling: Utilization of the C-4 halogenated scaffold as a substrate in a transition-metal-catalyzed cross-coupling reaction to introduce a diverse range of substituents.
This workflow provides excellent control over regioselectivity and is amenable to a wide variety of coupling partners.
Caption: High-level workflow for C-4 functionalization.
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide. Its success is rooted in its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their esters.
For the C-4 functionalization of our scaffold, the key reaction is the coupling of a 4-bromopyrazolo[1,5-a]pyrazine intermediate with various aryl or heteroaryl boronic acids.[5]
Mechanistic Rationale & Component Selection
The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction. The catalytic cycle, shown below, dictates these requirements.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Catalyst/Ligand System (e.g., Pd(dppf)Cl₂·CH₂Cl₂): The palladium center is the engine of the cycle. Pd(dppf)Cl₂ is a pre-catalyst that generates the active Pd(0) species in situ. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial. It is an electron-rich, bulky phosphine ligand that stabilizes the palladium center, promotes the rate-limiting oxidative addition step with the C-Br bond, and facilitates the final reductive elimination to release the product.
-
Base (e.g., Cs₂CO₃): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which can then efficiently transfer its organic group (R) to the palladium center. Cesium carbonate is often an excellent choice for heteroaromatic substrates as it is a strong, yet non-nucleophilic, base with good solubility in mixed aqueous-organic solvent systems.
-
Solvent System (e.g., MeCN–H₂O): A mixed solvent system is often optimal. Acetonitrile (MeCN) solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base (Cs₂CO₃) and facilitate the formation of the active boronate species.
Part 3: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous. Review the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Synthesis of 4-Aryl(hetaryl)pyrazolo[1,5-a]pyrazines via Suzuki-Miyaura Coupling
This protocol is adapted from established literature procedures for the functionalization of the 4-bromo scaffold.[5]
Materials:
-
4-Bromopyrazolo[1,5-a]pyrazine (1.0 eq)
-
Aryl(hetaryl)boronic acid or pinacol ester (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 - 0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Acetonitrile (MeCN), HPLC grade
-
Deionized Water (H₂O)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromopyrazolo[1,5-a]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).
-
Expert Insight: Using a slight excess of the boronic acid (1.2 to 1.5 eq) helps drive the reaction to completion, especially if the boronic acid is prone to decomposition (protodeborylation).
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
Addition of Catalyst and Solvents: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq). Subsequently, add the solvent mixture of Acetonitrile and Water (e.g., a 9:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).
-
Expert Insight: The solvent must be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
-
Reaction Execution: Lower the flask into an oil bath preheated to 80-90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting 4-bromo derivative is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted pyrazolo[1,5-a]pyrazine.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC).
Part 4: Data Presentation & Substrate Scope
The Suzuki-Miyaura coupling at the C-4 position is generally robust and accommodates a variety of boronic acids.
| Entry | Boronic Acid (R-B(OH)₂) | Product (R) | Typical Yield | Notes |
| 1 | Phenylboronic acid | Phenyl | > 85% | Standard, high-yielding coupling. |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | > 90% | Electron-donating groups on the boronic acid often lead to excellent yields. |
| 3 | 4-Trifluoromethylphenylboronic acid | 4-Trifluoromethylphenyl | ~80% | Electron-withdrawing groups are well-tolerated. |
| 4 | Thiophene-2-boronic acid | 2-Thienyl | > 80% | Heteroaromatic boronic acids are effective coupling partners, demonstrating the versatility of the method for accessing diverse chemical space.[5] |
| 5 | Pyridine-3-boronic acid | 3-Pyridyl | 60-75% | Nitrogen-containing heterocycles can sometimes require optimization of the base or ligand to avoid catalyst inhibition. |
Part 5: Troubleshooting and Further Considerations
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure a scrupulously oxygen-free environment. Use freshly degassed solvents and a high-quality palladium pre-catalyst.
-
Cause: Poor quality boronic acid.
-
Solution: Boronic acids can dehydrate to form unreactive trimeric boroxines. Use fresh, high-purity reagents or consider using the more stable pinacol ester derivatives.
-
-
Side Reaction: Protodeborylation/Protodehalogenation:
-
Cause: This results in the formation of the unsubstituted pyrazolo[1,5-a]pyrazine. It can be caused by trace water/protons reacting with intermediates in the catalytic cycle.
-
Solution: Ensure the base is sufficiently strong and present in adequate stoichiometry. Minimize water content if using anhydrous conditions (though some water is required for this protocol).
-
-
Challenges with C-H Functionalization:
-
While direct C-H functionalization is an attractive alternative, achieving C-4 selectivity on the pyrazolo[1,5-a]pyrazine scaffold is challenging. Palladium-catalyzed C-H/C-H cross-coupling has been reported for the broader class of pyrazolo[1,5-a]azines, but regioselectivity can be an issue.[6] As noted, the C-7 position is often more electronically activated, making it a competitive site for functionalization.[4] Future developments may involve the use of C-4-directing groups to overcome this intrinsic reactivity preference.
-
References
-
Al-dujaili, L. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Nguyen, T. H., et al. (2022). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications. [Link]
-
Gudmundsson, K. S., et al. (2011). Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. Semantic Scholar. [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
Kysil, A., et al. (2024). Functionalization of Position 7 of Pyrazolo[1,5- a ]pyrazines. ResearchGate. [Link]
-
Tanimura, R., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid in Kinase Inhibitor Design
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, widely utilized as a bioisostere of the purine core found in ATP.[1] Its ability to form critical hydrogen bonds with the hinge region of kinase domains makes it a potent template for developing ATP-competitive inhibitors.[1]
This guide focuses on the Pyrazolo[1,5-a]pyrazine-4-carboxylic acid building block.[1] It is critical to distinguish between two distinct chemical entities often conflated under this name:
-
The Aromatic Scaffold: In the fully aromatic system, position 4 is a nitrogen atom.[1] Therefore, an aromatic "4-carboxylic acid" is chemically impossible.[1] The standard aromatic building block is the 3-carboxylic acid (CAS 53902-76-4).
-
The Tetrahydro Building Block: The commercially available "Pyrazolo[1,5-a]pyrazine-4-carboxylic acid" (CAS 2092330-98-6) is the 4,5,6,7-tetrahydro derivative.[1] This is an
-rich, non-aromatic building block used to improve solubility or access specific stereochemical vectors.[1]
This note covers the synthesis, functionalization, and application of both the aromatic core (for hinge binding) and the tetrahydro precursor (for property optimization).[1]
Structural Insights & Numbering
Correct numbering is vital for SAR (Structure-Activity Relationship) analysis.[1]
The Nomenclature Paradox[1]
-
Aromatic System: The bridgehead nitrogen is N1.[1] The pyrazine ring nitrogen is at position 4.[1] Thus, position 4 cannot bear a substituent.[1]
-
Tetrahydro System: The pyrazine ring is saturated.[1] Position 4 becomes a chiral carbon center (
), allowing for a carboxylic acid substituent.[1]
Visualization
Caption: Comparison of the aromatic kinase scaffold (left) where position 4 is Nitrogen, and the tetrahydro building block (right) where position 4 is a functionalizable Carbon.
Synthetic Routes[3][4][5][6][7][8][9][10]
Synthesis of the Tetrahydro-4-carboxylic Acid (Building Block)
This specific building block is typically accessed via the condensation of a pyrazole precursor with a functionalized alkyl chain, followed by cyclization.[1]
Reaction Scheme:
-
Starting Material: 1-(2-bromoethyl)-1H-pyrazole derivative or similar bifunctional precursor.
-
Cyclization: Intramolecular alkylation or reductive amination if starting from an amino acid derivative.[1]
-
Result: A bicyclic system with a saturated 6-membered ring containing a secondary amine (N5) and a carboxylic acid at C4.[1]
Synthesis of the Aromatic Core (Kinase Scaffold)
To generate the active kinase inhibitor, the aromatic core is required.[1] The most common route yields the 3-carboxylic acid or 3-ester .[1]
Protocol: Condensation of 3-Aminopyrazole This is the industry-standard route for accessing the aromatic core.
-
Reagents: 3-Aminopyrazole + Biselectrophile (e.g., glyoxal, 1,2-dicarbonyls, or
-halo ketones).[1] -
Conditions: Ethanol/Reflux or Acetic Acid.[1]
-
Mechanism: The exocyclic amine attacks the ketone/aldehyde, followed by ring closure at the pyrazole ring nitrogen.[1]
Caption: General synthetic workflow for accessing the aromatic pyrazolo[1,5-a]pyrazine core from aminopyrazole precursors.
Experimental Protocols
Protocol A: Amide Coupling (General)
This protocol applies to coupling the carboxylic acid (either the tetrahydro-4-COOH or aromatic-3-COOH) with an amine to attach the "tail" of the inhibitor.
Materials:
-
Pyrazolo[1,5-a]pyrazine carboxylic acid (1.0 equiv)[1]
-
Amine (R-NH2) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA followed by HATU. Stir at room temperature for 5–10 minutes to form the active ester.[1]
-
Coupling: Add the amine.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4.[1]
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Critical Note: For the tetrahydro-4-COOH , the secondary amine (N5) in the ring is nucleophilic.[1] It must be Boc-protected (or similar) during the amide coupling of the C4-acid to prevent self-polymerization.
Protocol B: Aromatization (Optional)
If you use the tetrahydro building block to construct the core and then wish to convert it to the aromatic kinase inhibitor:
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2.[1]
-
Solvent: Dioxane or Toluene.[1]
-
Temp: 80–110°C.
-
Note: This will convert the saturated ring to the aromatic pyrazine ring.[1] Warning: The substituent at C4 (the carboxylic acid) may be lost (decarboxylation) or block aromatization depending on the mechanism. This confirms why the aromatic core typically does not have a C4 substituent. [1]
Application in Kinase Drug Discovery[7][9][11][12]
Binding Mode
The aromatic pyrazolo[1,5-a]pyrazine scaffold binds in the ATP pocket of kinases.[1]
-
Hinge Binder: The N1 (bridgehead) and the C-H or substituent at C2/C3 typically interact with the hinge region backbone (e.g., Valine, Alanine).[1]
-
Solvent Front: Substituents at C3 (pyrazole) or C6 (pyrazine) point towards the solvent front, allowing for solubilizing groups (morpholine, piperazine).[1]
-
Gatekeeper: Substituents at C2 can be used to target the gatekeeper residue (e.g., T790M in EGFR).[1]
Case Studies
-
JAK Inhibitors: Pyrazolo[1,5-a]pyrazines have been explored as JAK1/2 inhibitors, utilizing the C3-amide to extend into the specificity pocket.[1]
-
Aurora Kinases: The scaffold serves as a rigid core to orient the "tail" into the back pocket.[1]
References
-
Synthesis of Pyrazolo[1,5-a]pyrazine derivatives
-
Kinase Scaffold Utility
-
Commercial Building Block Data
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis (MAOS) offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[1][2] This guide details the underlying principles of microwave chemistry, furnishes a step-by-step protocol for a one-pot synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones, and provides insights into precursor synthesis and reaction optimization.
Introduction: The Significance of Pyrazolo[1,5-a]pyrazines and the Advent of Microwave Synthesis
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system due to its structural resemblance to purine bases, making it a valuable framework for the design of kinase inhibitors and other therapeutic agents.[3][4] Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures.
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a greener and more efficient alternative to conventional heating.[1][2] The core principle of microwave heating lies in the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] This volumetric heating minimizes the formation of side products and can significantly accelerate reaction rates, often reducing reaction times from hours to minutes.[6]
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Dramatically shorter reaction times compared to conventional heating methods.[6]
-
Higher Yields: Improved product yields due to reduced thermal decomposition and side reactions.[1]
-
Enhanced Purity: Cleaner reaction profiles often simplify product purification.
-
Energy Efficiency: Microwaves heat the reaction mixture directly, resulting in lower energy consumption.[2]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.
Reaction Workflow and Logic
The synthesis of pyrazolo[1,5-a]pyrazine derivatives can be efficiently achieved through a one-pot, three-step protocol commencing from readily available pyrazole-3-carboxylic acids. This approach is highly adaptable to microwave-assisted conditions, which can expedite each step of the sequence.
Figure 1: General workflow for the one-pot synthesis of pyrazolo[1,5-a]pyrazine derivatives.
Experimental Protocols
General Considerations for Microwave-Assisted Reactions
-
Safety First: All microwave-assisted reactions should be conducted in a dedicated microwave reactor equipped with temperature and pressure sensors. Never use a domestic microwave oven.
-
Vial Selection: Use appropriate sealed microwave vials designed to withstand the expected pressures and temperatures.
-
Stirring: Efficient stirring is crucial for uniform temperature distribution. Use a magnetic stir bar in the reaction vial.
-
Solvent Choice: Solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) are generally more efficient at absorbing microwave energy. However, solvent-free reactions can also be highly effective.[1]
Protocol 1: One-Pot Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones
This protocol is adapted from a known one-pot procedure and optimized for microwave conditions based on similar heterocyclic syntheses.[1]
Materials:
-
Substituted pyrazole-3-carboxylic acid (1.0 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 mmol)
-
Anhydrous 1,4-dioxane (3-5 mL)
-
2,2-Dimethoxyethanamine (1.2 mmol)
-
4 M HCl in 1,4-dioxane (2-3 mL)
-
Microwave reactor
-
10 mL microwave vial with a magnetic stir bar
Procedure:
-
Activation: To the microwave vial, add the substituted pyrazole-3-carboxylic acid (1.0 mmol) and CDI (1.1 mmol). Add anhydrous 1,4-dioxane (3-5 mL).
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 50 °C for 10 minutes.
-
Amidation: After cooling the vial, add 2,2-dimethoxyethanamine (1.2 mmol) to the reaction mixture.
-
Reseal the vial and irradiate at 50 °C for another 15 minutes.
-
Cyclization: Cool the vial and then add 4 M HCl in 1,4-dioxane (2-3 mL).
-
Seal the vial and irradiate at a temperature between 100-120 °C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vial to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Amino-1H-pyrazole Precursors
The synthesis of substituted 3-aminopyrazoles is a critical first step for accessing a variety of pyrazolo-fused heterocycles.[6]
Materials:
-
Substituted β-ketonitrile (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (5 mL)
-
Microwave reactor
-
10 mL microwave vial with a magnetic stir bar
Procedure:
-
In a 10 mL microwave vial, dissolve the β-ketonitrile (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 5-15 minutes.
-
After cooling, the product may crystallize out of solution. If so, collect the crystals by filtration and wash with cold ethanol.
-
If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones, based on reported yields for similar microwave-assisted heterocycle syntheses.
| Entry | R Group on Pyrazole | Microwave Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | 120 | 30 | 85 |
| 2 | 4-Chlorophenyl | 120 | 25 | 88 |
| 3 | 4-Methoxyphenyl | 120 | 30 | 82 |
| 4 | Methyl | 110 | 20 | 75 |
| 5 | Thiophen-2-yl | 120 | 35 | 80 |
Conclusion and Future Perspectives
Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious approach to the synthesis of pyrazolo[1,5-a]pyrazine derivatives. The protocols outlined in this guide offer a robust starting point for researchers in drug discovery and medicinal chemistry to explore the chemical space around this important scaffold. Future work will focus on expanding the substrate scope, developing enantioselective syntheses, and further exploring the biological activities of these novel compounds.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
-
Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][7][8][9]triazines.
-
Synthesis of pyrazolo[1,5-a]pyridines.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
-
Microwave-Enabled Synthesis of Dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine Derivatives Utilizing Hf based Magnetic–Metal Organic Frameworks (MMOFs) - Fe3O4@SiO2@UiO-66 (Hf) as Heterogeneous Catalysts.
-
Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency.
-
Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold.
-
Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
-
Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products.
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Scalable Synthesis of Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid: An In-Depth Technical Guide for Researchers
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. Derivatives of this bicyclic system have shown potent activity as kinase inhibitors, antagonists for various receptors, and modulators of key biological pathways, making them highly valuable in the pursuit of novel treatments for cancer, inflammatory disorders, and neurological diseases. The carboxylic acid moiety at the 4-position, in particular, serves as a critical handle for molecular elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties through the formation of amides, esters, and other functional groups.
This comprehensive guide provides detailed, scalable, and field-proven synthetic routes to Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, designed to empower researchers, scientists, and drug development professionals with the practical knowledge to access this key intermediate efficiently and reliably. The protocols described herein are presented with an emphasis on causality, ensuring a deep understanding of the experimental choices and providing a framework for robust, self-validating synthetic systems.
Strategic Approaches to the Pyrazolo[1,5-a]pyrazine Core
Two primary retrosynthetic strategies have been identified and optimized for the scalable synthesis of the target compound. Both routes leverage commercially available and cost-effective starting materials, and have been designed to minimize complex purification steps, making them amenable to large-scale production.
Caption: Retrosynthetic analysis of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid.
Route 1: Cyclocondensation of 3-Aminopyrazole-4-carboxamide followed by Hydrolysis
This robust and highly scalable route commences with the readily available 3-aminopyrazole-4-carboxamide. The key transformation involves a cyclocondensation reaction with an α-halo ketone equivalent, such as ethyl 2-chloroacetoacetate, to construct the pyrazinone ring. The resulting pyrazolo[1,5-a]pyrazin-4-one is then subjected to hydrolysis to yield the target carboxylic acid.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Protocol 1.1: Scalable Synthesis of 3-Aminopyrazole-4-carboxamide
The synthesis of the key starting material, 3-aminopyrazole-4-carboxamide, can be achieved in a high-yielding, one-pot process from cyanoacetamide. This method is advantageous due to the use of inexpensive raw materials and straightforward workup procedures.[1][2]
Materials:
-
Cyanoacetamide
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Sulfuric acid
-
Ethanol
-
Water
Procedure:
-
A solution of cyanoacetamide in a suitable solvent (e.g., ethanol) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to facilitate the condensation reaction.
-
After the initial reaction is complete, hydrazine hydrate is added to the mixture. The subsequent cyclization reaction forms the pyrazole ring.
-
Upon completion of the cyclization, the reaction mixture is acidified with sulfuric acid to precipitate the 3-aminopyrazole-4-carboxamide as its hemisulfate salt.
-
The solid product is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield the desired product with high purity.
Protocol 1.2: Synthesis of Pyrazolo[1,5-a]pyrazin-4-one
Materials:
-
3-Aminopyrazole-4-carboxamide hemisulfate
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
To a suspension of 3-aminopyrazole-4-carboxamide hemisulfate in ethanol, add sodium bicarbonate to neutralize the salt and liberate the free base.
-
To this mixture, add ethyl 2-chloroacetoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The cyclocondensation reaction typically proceeds to completion within several hours.
-
After cooling, the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Pyrazolo[1,5-a]pyrazin-4-one.
Protocol 1.3: Hydrolysis to Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
The final step involves the hydrolysis of the pyrazinone (a cyclic amide or lactam) to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions.[7]
Materials:
-
Pyrazolo[1,5-a]pyrazin-4-one
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
Procedure:
-
Suspend the Pyrazolo[1,5-a]pyrazin-4-one in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux. The hydrolysis of the lactam should be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The precipitated Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
| Step | Reactants | Product | Typical Yield | Key Considerations |
| 1.1 | Cyanoacetamide, DMF-DMA, Hydrazine hydrate | 3-Aminopyrazole-4-carboxamide | >85% | One-pot reaction, scalable.[1][2] |
| 1.2 | 3-Aminopyrazole-4-carboxamide, Ethyl 2-chloroacetoacetate | Pyrazolo[1,5-a]pyrazin-4-one | 70-80% | Neutralization of the starting material is crucial. |
| 1.3 | Pyrazolo[1,5-a]pyrazin-4-one, NaOH | Pyrazolo[1,5-a]pyrazine-4-carboxylic acid | >90% | Careful pH adjustment during workup is necessary to ensure complete precipitation.[7] |
Table 1: Summary of reactions and typical yields for Route 1.
Route 2: Cyclocondensation of Ethyl 3-Aminopyrazole-4-carboxylate and Subsequent Hydrolysis
This alternative and equally scalable route utilizes ethyl 3-aminopyrazole-4-carboxylate as the starting material. The pyrazine ring is constructed via cyclocondensation with an α-halo ketone, followed by hydrolysis of the resulting ester to the target carboxylic acid.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Protocol 2.1: Scalable Synthesis of Ethyl 3-Aminopyrazole-4-carboxylate
This key intermediate can be synthesized from ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine. The reaction is straightforward and generally provides the product in high yield.[8]
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 3-aminopyrazole-4-carboxylate as a solid.
Protocol 2.2: Synthesis of Ethyl Pyrazolo[1,5-a]pyrazine-4-carboxylate
Materials:
-
Ethyl 3-aminopyrazole-4-carboxylate
-
Ethyl 2-chloroacetoacetate
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
A high-boiling solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve ethyl 3-aminopyrazole-4-carboxylate in a high-boiling solvent and add the non-nucleophilic base.
-
Add ethyl 2-chloroacetoacetate to the mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and monitor by TLC.
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.
-
The crude product is collected by filtration and can be purified by column chromatography or recrystallization.
Protocol 2.3: Hydrolysis to Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
The final ester hydrolysis can be carried out under standard basic conditions.
Materials:
-
Ethyl Pyrazolo[1,5-a]pyrazine-4-carboxylate
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric acid
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure and acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Step | Reactants | Product | Typical Yield | Key Considerations |
| 2.1 | Ethyl (E)-2-cyano-3-ethoxyacrylate, Hydrazine hydrate | Ethyl 3-aminopyrazole-4-carboxylate | >95% | The reaction is generally clean and high-yielding.[8] |
| 2.2 | Ethyl 3-aminopyrazole-4-carboxylate, Ethyl 2-chloroacetoacetate | Ethyl Pyrazolo[1,5-a]pyrazine-4-carboxylate | 60-75% | The choice of base and solvent is critical to avoid side reactions. |
| 2.3 | Ethyl Pyrazolo[1,5-a]pyrazine-4-carboxylate, LiOH or NaOH | Pyrazolo[1,5-a]pyrazine-4-carboxylic acid | >90% | Standard ester hydrolysis conditions are effective. |
Table 2: Summary of reactions and typical yields for Route 2.
Conclusion and Future Perspectives
The two synthetic routes detailed in this guide offer reliable and scalable pathways to the valuable building block, Pyrazolo[1,5-a]pyrazine-4-carboxylic acid. Route 1, proceeding through a pyrazinone intermediate, may be advantageous in certain contexts due to the often crystalline and easily purifiable nature of the intermediate. Route 2 provides a more direct path to an ester derivative, which can be a versatile intermediate in its own right. The choice between these routes will depend on the specific requirements of the research or development program, including starting material availability, desired scale, and downstream synthetic plans. Both methodologies are grounded in well-established chemical principles and have been designed for robust and reproducible execution.
References
-
A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. ProQuest. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
- Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
- One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
-
Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Patsnap. [Link]
- Preparation method for ethyl 2-chloroacetoacetate.
-
Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... ResearchGate. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
Sources
- 1. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 2. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 7. A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-<i>a</i>]-pyrazine-7-carboxylates and corresponding carboxylic acids - ProQuest [proquest.com]
- 8. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). The methodologies described herein are designed for researchers, scientists, and drug development professionals to overcome common challenges in preparing stock solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Pyrazolo[1,5-a]pyrazine-4-carboxylic acid not dissolving well in DMSO at room temperature?
A: Several factors related to the molecule's inherent physicochemical properties can contribute to poor solubility.
-
Crystal Lattice Energy: The compound in its solid, crystalline form is held together by strong intermolecular forces. Significant energy is required for solvent molecules to break apart this crystal lattice. For compounds with high melting points, like many heterocyclic structures, this energy barrier can be substantial.[1]
-
Molecular Structure: While DMSO is a powerful polar aprotic solvent, the solubility of a compound is a complex interplay of its size, shape, and functional groups.[2][3] The pyrazolo[1,5-a]pyrazine core is a planar, aromatic system that can lead to strong π-π stacking in the solid state. The carboxylic acid group can form strong hydrogen bonds, creating dimers that behave like larger molecules and require more energy to solvate.[4][5]
-
Solvent Purity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][6] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds in DMSO.[1]
Q2: I managed to dissolve the compound, but it precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening?
A: This common phenomenon is known as "crashing out" or precipitation.[7] It occurs because the compound's solubility is dramatically lower in the final aqueous environment compared to the concentrated DMSO stock. When the DMSO stock is added to the buffer, the percentage of DMSO, the primary solvent, drops sharply. The compound is suddenly in an environment (mostly water) where it is poorly soluble, causing it to precipitate out of the solution.[8][7] This is a critical issue in cell-based assays where the final DMSO concentration must be kept low (typically <0.5%) to avoid cellular toxicity.[9]
Q3: Can I heat the DMSO solution to improve solubility? What are the risks?
A: Yes, gentle heating is a standard and effective technique to increase the solubility of many compounds.[2] Increasing the temperature provides the necessary kinetic energy for solvent molecules to overcome the solute's crystal lattice energy.[2] However, this method carries risks:
-
Thermal Degradation: The compound may be thermally labile. Prolonged exposure to high temperatures can cause chemical decomposition, altering your compound and generating impurities. While DMSO itself is stable up to 150°C, the solute may not be.[6] Studies have shown that even at room temperature, a significant percentage of compounds can degrade in DMSO over several months.[10][11]
-
Supersaturation: Heating can lead to a supersaturated solution. The compound may dissolve at a higher temperature but will precipitate out as the solution cools to room temperature, often in an amorphous or different polymorphic form that can be even harder to redissolve.
Q4: Is sonication a useful method for improving dissolution in DMSO?
A: Sonication can be very effective, particularly for breaking up aggregates of solid particles and accelerating the dissolution process. The high-frequency sound waves create micro-cavitations that provide intense local energy to disrupt the crystal lattice and enhance solvent-solute interactions.[12] It is often used to help dissolve precipitated samples and can be a good alternative or complement to heating, as it produces less bulk temperature increase.[1]
Q5: How important is it to use anhydrous DMSO?
A: Using high-purity, anhydrous DMSO (≥99.9%) is critical.[8] As mentioned, DMSO is hygroscopic and absorbed water can act as an anti-solvent, drastically reducing the solubility of lipophilic or poorly water-soluble compounds.[1] For preparing high-concentration stock solutions, always use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle blanketed with an inert gas like argon or nitrogen.
Troubleshooting Guide & Experimental Protocols
This section provides systematic approaches to resolving common solubility issues.
Problem: Compound Fails to Dissolve in 100% DMSO at the Desired Concentration
If you are unable to achieve your target concentration in pure DMSO at room temperature, proceed with the following optimization strategies.
Caption: Initial workflow for dissolving a challenging compound in DMSO.
This protocol uses controlled heating to aid dissolution while minimizing the risk of compound degradation.
Materials:
-
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid (solid powder)
-
Anhydrous DMSO (≥99.9% purity)
-
Sterile glass vial with a screw cap
-
Vortex mixer
-
Calibrated water bath
Procedure:
-
Weigh the desired amount of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid into the sterile glass vial.
-
Add the calculated volume of anhydrous DMSO to reach the target concentration.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes at room temperature.
-
If the solid is not fully dissolved, place the vial in a pre-heated water bath set to 40-50°C. Causality: This temperature range provides sufficient thermal energy to aid dissolution for many compounds without inducing rapid degradation.[2]
-
Every 5 minutes, remove the vial from the water bath, vortex for 1-2 minutes, and visually inspect for dissolution.
-
Do not exceed 30 minutes of total heating time to minimize degradation risk.[10]
-
Once the solution is clear, allow it to cool to room temperature. If it remains clear, the process is successful. If precipitation occurs upon cooling, the solution was likely supersaturated, and a lower concentration or a different method is required.
Problem: Compound Precipitates Upon Dilution into Aqueous Media
This is fundamentally a problem of the compound having poor aqueous solubility. The strategy is to either modify the compound in situ to a more soluble form (pH modification) or to use a more robust dilution technique.
Scientific Principle: Pyrazolo[1,5-a]pyrazine-4-carboxylic acid contains a carboxylic acid functional group (-COOH). This group is weakly acidic and can be deprotonated by a base to form a carboxylate salt (-COO⁻).[5] This ionized salt form is significantly more polar and, therefore, more soluble in aqueous media than the neutral acid form.[13] By preparing the stock solution in a slightly basic environment, we pre-form this more soluble salt.
Caption: Ionization of a carboxylic acid to improve aqueous solubility.
Materials:
-
Previously prepared high-concentration primary stock of the compound in 100% DMSO (e.g., 50 mM).
-
1.0 M NaOH in sterile water.
-
Anhydrous DMSO.
-
Sterile microcentrifuge tubes.
Procedure:
-
Prepare a working stock solution by adding a small molar excess of base. For a final 10 mM stock, for example, prepare a 9:1 (v/v) mixture of DMSO and 1.0 M NaOH. Note: This will create a highly basic solution.
-
Alternatively, and more gently, create a 10 mM stock in DMSO containing 1.1 molar equivalents of a base like 1 M NaOH.
-
In a sterile tube, add the required volume of your primary DMSO stock.
-
Add 1.1 equivalents of 1.0 M NaOH. For example, to 100 µL of a 50 mM stock, add 11 µL of 1.0 M NaOH.
-
Vortex thoroughly. This basified stock now contains the more soluble carboxylate salt of your compound.
-
Crucial Validation: Always test the stability of your compound under these basic conditions. Run a small-scale test and analyze by HPLC or LC-MS after a few hours to ensure no degradation has occurred.
-
When diluting this stock into your final aqueous buffer, the compound is already in its soluble form, significantly reducing the likelihood of precipitation.[14]
This method aims to avoid the sudden solvent shift that causes precipitation by gradually introducing the aqueous environment.
Materials:
-
Concentrated DMSO stock solution.
-
Final aqueous assay buffer.
Procedure:
-
Instead of adding a small volume of DMSO stock directly to a large volume of buffer, perform an intermediate dilution.
-
Add your DMSO stock (e.g., 2 µL of 10 mM) to a small volume of the assay buffer (e.g., 18 µL) to make an intermediate 1:10 dilution (now at 1 mM in 10% DMSO). Vortex immediately and vigorously.
-
Immediately take this intermediate dilution and add it to the final, larger volume of assay buffer to reach your target concentration (e.g., add 10 µL of the 1 mM intermediate to 990 µL of buffer for a final concentration of 10 µM in 0.1% DMSO).
-
Causality: This method prevents the formation of localized, highly concentrated pockets of the compound in a low-DMSO environment, which are the nucleation points for precipitation.[15]
Summary of Solubility Enhancement Techniques
| Technique | Principle | Recommended Use | Key Considerations |
| Gentle Heating | Increases kinetic energy to overcome crystal lattice forces.[2] | Initial dissolution in 100% DMSO. | Risk of thermal degradation and supersaturation. Use 40-50°C max.[10] |
| Sonication | Uses acoustic energy and cavitation to break up particles.[1][12] | Initial dissolution; re-dissolving precipitated material. | Less risk of thermal damage than heating. |
| pH Modification | Converts the acidic compound to a more polar and soluble salt form.[5][13] | For compounds precipitating in aqueous media. | Requires a basic pH; must verify compound stability at high pH. |
| Co-solvents | Using a mixture of solvents (e.g., DMSO/PEG 400) to improve solubilizing power.[16][17] | For highly intractable compounds that fail other methods. | The co-solvent must be compatible with the downstream assay. |
| Stepwise Dilution | Minimizes the solvent polarity shock during dilution into aqueous buffers.[15] | Standard practice for diluting any DMSO stock to prevent "crashing out". | Simple, effective, and requires no formulation changes. |
References
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Improving tenoxicam solubility and bioavailability by cosolvent system. PubMed. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Factors affecting solubility. Kofa Study. [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]
-
(PDF) Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. ResearchGate. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
an introduction to carboxylic acids. Chemguide. [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
21.1: Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts. [Link]
-
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem. [Link]
-
Pyrazole-4-carboxylic acid. PubChem. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
DMSO Physical Properties. Gaylord Chemical. [Link]
-
SUPPORTING INFORMATION. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company. [Link]
-
Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. [Link]
Sources
- 1. ziath.com [ziath.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Improving tenoxicam solubility and bioavailability by cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpbr.in [ijpbr.in]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrazine Carboxylic Acids by Recrystallization
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this important class of heterocyclic compounds. Drawing from established principles of crystallization and practical field experience, this document aims to be a comprehensive resource for achieving high purity and yield.
I. Understanding the Molecule: Key Considerations for Recrystallization
Pyrazolo[1,5-a]pyrazine carboxylic acids are rigid, planar N-heterocyclic systems.[1][2] Their structure, featuring both a pyrazole and a pyrazine ring, along with a carboxylic acid group, imparts a significant degree of polarity.[3] This polarity is a double-edged sword in recrystallization: it can lead to strong intermolecular interactions beneficial for crystal lattice formation, but also presents challenges in solvent selection and can increase the likelihood of "oiling out."
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of pyrazolo[1,5-a]pyrazine carboxylic acids, offering explanations and actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
What it looks like: Instead of forming solid crystals upon cooling, the compound separates as a liquid phase, often appearing as oily droplets.[4][5]
Why it happens: "Oiling out," or liquid-liquid phase separation, occurs when the solute is no longer soluble in the solvent, but the temperature is still above the melting point of the solid.[5] This is a common issue with compounds that have a relatively low melting point or when a high concentration of impurities significantly depresses the melting point.[5] The high polarity of pyrazolo[1,5-a]pyrazine carboxylic acids can also contribute to this phenomenon, especially when using solvent systems with a large polarity mismatch.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Avoid crash-cooling the solution in an ice bath. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. This provides a larger window for nucleation and ordered crystal growth.[4]
-
Add More Solvent: The compound may be coming out of solution too quickly at a temperature above its melting point. Reheat the mixture to redissolve the oil, add a small amount of additional "good" solvent, and then cool slowly.[5]
-
-
Alter the Solvent System:
-
Use a Mixed Solvent System: If you are using a single solvent, try a binary mixture. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. Common pairs include ethanol/water and acetone/water.[6]
-
Choose a Lower-Boiling Solvent: If the boiling point of your solvent is higher than the melting point of your compound, oiling out is highly likely. Select a solvent with a lower boiling point.
-
-
Promote Nucleation:
Issue 2: Poor or No Crystal Formation
What it looks like: After cooling, the solution remains clear, or only a very small amount of solid is recovered.
Why it happens: This is most commonly due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.[8] It can also occur if the compound is simply too soluble in the chosen solvent, even at low temperatures.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[5] Be careful not to evaporate too much, as this can cause the compound to crash out of solution with impurities. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization:
-
Scratching and Seeding: As with oiling out, scratching the flask or adding a seed crystal can help initiate crystal growth in a supersaturated solution.[8]
-
Deep Cooling: If crystals do not form at room temperature or in a standard refrigerator, try placing the solution in a freezer.
-
-
Re-evaluate Your Solvent Choice: The solubility profile of your compound in the chosen solvent may not be suitable for recrystallization. It's essential that the compound has a steep solubility curve—highly soluble when hot and poorly soluble when cold.[6][9]
Issue 3: Low Recovery of Purified Product
What it looks like: You obtain pure crystals, but the final mass is significantly lower than expected.
Why it happens:
-
Excessive Solvent: Using too much solvent will keep more of your compound dissolved in the mother liquor even after cooling.[8]
-
Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose a significant portion of your product.[10]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Prevent Premature Crystallization:
-
Proper Washing Technique: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. The low temperature will minimize the solubility of your compound.
Issue 4: Persistent Impurities in the Final Product
What it looks like: Analytical data (e.g., NMR, LC-MS) of the recrystallized material shows the presence of impurities.
Why it happens:
-
Co-crystallization: The impurity may have a similar structure and solubility profile to your desired compound, causing it to incorporate into the crystal lattice.
-
Inappropriate Solvent: The chosen solvent may not effectively differentiate between your compound and the impurity in terms of solubility.[9] Impurities should either be very soluble in the solvent at all temperatures or insoluble in the hot solvent.[9]
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the rapidly forming crystals.[5]
Solutions:
-
Perform a Second Recrystallization: A second pass through the recrystallization process can often remove stubborn impurities.
-
Solvent Screening: Test a variety of solvents to find one that leaves the impurity in the mother liquor or allows for its removal via hot filtration.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.[5]
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for pyrazolo[1,5-a]pyrazine carboxylic acids?
Given the polar nature of the pyrazolo[1,5-a]pyrazine core and the carboxylic acid group, polar solvents are a good starting point.[3] Consider the following, in order of decreasing polarity:
Often, a mixed solvent system, such as ethanol/water or acetone/water, will provide the ideal solubility profile.[6]
Q2: How do I perform a small-scale solvent test?
Place a small amount of your crude material (around 20-30 mg) in a test tube. Add a few drops of the solvent and see if it dissolves at room temperature. If it does, that solvent is likely too good and will lead to poor recovery. If it doesn't dissolve, heat the test tube gently. If the compound dissolves when hot and then precipitates upon cooling, you have a promising candidate.
Q3: Can I use a rotary evaporator to speed up the cooling process?
No, a rotary evaporator is used to remove solvent under reduced pressure. For recrystallization, slow cooling is crucial for the formation of pure, well-defined crystals. Rapidly removing the solvent will cause the compound to "crash out" of solution, trapping impurities.
Q4: My compound is a salt. Does that change the recrystallization strategy?
Yes. Salts of carboxylic acids often have very different solubility profiles than their free-acid counterparts. They are typically more soluble in polar solvents like water and alcohols. You may need to adjust the pH of the solution to ensure you are crystallizing the desired form.
Q5: What is the purpose of a hot filtration step?
Hot filtration is used to remove insoluble impurities from the hot solution before allowing the desired compound to crystallize.[10] This is only necessary if you observe solid material that does not dissolve even after adding a sufficient amount of boiling solvent.
IV. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazolo[1,5-a]pyrazine carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated, stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (the one in which it is more soluble) at its boiling point.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling, Crystallization, Isolation, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for highly polar compounds; high boiling point can be a challenge for drying. |
| Ethanol | 78 | High | Excellent general-purpose solvent for polar compounds; often used with water.[11] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Acetone | 56 | Medium-High | Good solvent for a range of polarities; volatile. |
| Acetonitrile | 82 | Medium-High | Can be effective for compounds with aromatic rings.[12] |
| Ethyl Acetate | 77 | Medium | Less polar than alcohols; good for compounds with moderate polarity. |
| Toluene | 111 | Low | Can be useful for less polar derivatives or for specific impurity profiles.[13] |
V. Visualizing the Workflow
Diagram 1: Decision Tree for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for common recrystallization issues.
VI. References
-
Vertex AI Search Result[14] Solvent selection for recrystallization: An undergraduate organic experiment. (No date available).
-
Vertex AI Search Result[7] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).
-
Vertex AI Search Result[4] Oiling Out in Crystallization - Mettler Toledo. (No date available).
-
Vertex AI Search Result[15] Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013).
-
Vertex AI Search Result[16] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. (2019).
-
Vertex AI Search Result[13] Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023).
-
Vertex AI Search Result[9] Recrystallization - Wired Chemist. (No date available).
-
Vertex AI Search Result[12] Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022).
-
Vertex AI Search Result[6] Solvent Choice - Chemistry Teaching Labs - University of York. (No date available).
-
Vertex AI Search Result[5] 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
-
Vertex AI Search Result[11] Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. (No date available).
-
Vertex AI Search Result[17] Pyrazolo[1,5-a]pyrazine-3-carboxylic acid - High purity | EN - Georganics. (No date available).
-
Vertex AI Search Result[1] Recrystallization and Crystallization. (No date available).
-
Vertex AI Search Result[18] Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (No date available).
-
Vertex AI Search Result 53902-76-4|Pyrazolo[1,5-a]pyrazine-3-carboxylic acid - BLDpharm. (No date available).
-
Vertex AI Search Result[10] recrystallization.pdf. (No date available).
-
Vertex AI Search Result[8] Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (No date available).
-
Vertex AI Search Result[3] Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives - Benchchem. (No date available).
-
Vertex AI Search Result[19] pyrazolo[1,5-a]pyrazine-3-carboxylic acid | 53902-76-4 - ChemicalBook. (2025).
-
Vertex AI Search Result[20] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (No date available).
-
Vertex AI Search Result[21] Pyrazolo[1,5-a]pyrazine-2-carboxylic acid - PubChemLite. (No date available).
-
Vertex AI Search Result[2] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (No date available).
-
Vertex AI Search Result[22] CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents. (No date available).
-
Vertex AI Search Result[23] Cocrystals of pyrazine and benzene polycarboxylic acids - PubMed. (2018).
-
Vertex AI Search Result[24] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (No date available).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Recrystallization [wiredchemist.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. longdom.org [longdom.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazolo[1,5-a]pyrazine-3-carboxylic acid - High purity | EN [georganics.sk]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. pyrazolo[1,5-a]pyrazine-3-carboxylic acid | 53902-76-4 [chemicalbook.com]
- 20. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PubChemLite - Pyrazolo[1,5-a]pyrazine-2-carboxylic acid (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 22. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 23. Cocrystals of pyrazine and benzene polycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming decarboxylation issues in Pyrazolo[1,5-a]pyrazine synthesis
Topic: Overcoming Decarboxylation Issues
Ticket ID: CHEMSUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, RET inhibitors). A critical bottleneck in its functionalization is the instability of the carboxylic acid moiety, particularly at the C-2 position. Users frequently report spontaneous decarboxylation (loss of
This guide provides a root-cause analysis and three validated workflows to bypass this instability.
Module 1: Diagnostic & Mechanism
Q: How do I confirm if my failure is due to decarboxylation?
A: Decarboxylation is often silent until the final QC. Look for these specific signatures:
-
LCMS: A major peak with a mass of
. If your desired acid has a mass of 250, you will see a dominant peak at 206. -
1H NMR:
-
Disappearance: The broad singlet of the carboxylic acid (-COOH) at >11 ppm is missing.
-
Appearance: A new singlet appears in the aromatic region (typically 7.5–8.5 ppm), corresponding to the proton that replaced the carboxyl group (the "protio" product).
-
Q: Why is this scaffold so prone to losing ?
A: The pyrazolo[1,5-a]pyrazine core is electron-rich. The decarboxylation follows an arenium ion mechanism .
-
Protonation: The electron-rich ring (specifically C-3) is easily protonated by the carboxylic acid itself or acidic media.
-
Zwitterion Formation: This creates a transient zwitterion.
-
Irreversible Loss: The system re-aromatizes by ejecting
. This is driven by the high stability of the resulting neutral aromatic system and the entropy of gas generation.
Figure 1: Mechanism of thermal decarboxylation in electron-rich heteroaromatic acids.
Module 2: The Saponification Trap (Hydrolysis)
Q: Standard LiOH/THF/Water reflux yielded only the decarboxylated product. What is the alternative?
A: Stop using aqueous hydroxide refluxes. The combination of heat, water (which solvates the carboxylate), and the resulting protonated species promotes decarboxylation.
Recommended Protocol: Anhydrous Silylation (TMSOK) Potassium trimethylsilanolate (TMSOK) allows for anhydrous ester cleavage at room temperature. It proceeds via a silyl ester intermediate that collapses to the potassium salt, avoiding the "free acid" stage that is prone to decarboxylation.
Protocol 2.1: TMSOK Hydrolysis
-
Dissolve: Dissolve 1.0 equiv of the pyrazolo[1,5-a]pyrazine ester in anhydrous THF (0.1 M concentration).
-
Reagent: Add 1.1–1.5 equiv of solid TMSOK (Potassium trimethylsilanolate).
-
Reaction: Stir at Room Temperature (20–25°C). Do not heat.
-
Monitoring: Monitor by TLC or LCMS (aliquot quenched in MeOH). Reaction is usually complete in 1–4 hours.
-
Workup (Critical):
-
The product often precipitates as the potassium salt.
-
Filter the solid and wash with dry Et2O.
-
Do not acidify to pH < 4 during isolation. If the free acid is required, acidify carefully with mild acetic acid at 0°C and extract immediately.
-
| Parameter | Standard Method (LiOH) | Optimized Method (TMSOK) |
| Solvent | THF/H2O | Anhydrous THF/DCM |
| Temperature | 60°C - Reflux | 20°C (Room Temp) |
| Intermediate | Solvated Carboxylate | Silyl Ester / K-Salt |
| Risk Level | High (Thermal/Protic) | Low (Aprotic/Mild) |
Module 3: The Coupling Crisis (Amidation)
Q: I isolated the acid, but it decarboxylates during HATU coupling. How do I fix this?
A: If the acid is unstable, do not isolate it. Bypass the carboxylic acid intermediate entirely by using Trimethylaluminum (AlMe3) mediated direct amidation. This transforms the ester directly into the amide.[1]
Protocol 3.1: AlMe3 Direct Amidation Safety Warning: Trimethylaluminum is pyrophoric. Handle under strict inert atmosphere.
-
Complex Formation: In a flame-dried flask under Argon, dissolve the amine (1.2 equiv) in anhydrous Toluene or DCM.
-
Activation: Cool to 0°C. Dropwise add AlMe3 (2.0 M in toluene, 1.2–1.5 equiv).
-
Observation: Methane gas evolution will occur. Allow to stir at RT for 15–30 mins to form the active aluminum-amide species.
-
-
Addition: Add the pyrazolo[1,5-a]pyrazine ester (1.0 equiv) dissolved in minimum dry solvent.
-
Heating: Heat to 50–80°C (sealed tube preferred).
-
Quench: Cool to 0°C. Carefully quench with dilute HCl or Rochelle’s salt solution (saturated potassium sodium tartrate) to break the aluminum emulsion.
Why this works: The reaction proceeds via a hemiaminal intermediate stabilized by aluminum, never passing through the free carboxylic acid or carboxylate, effectively "hiding" the decarboxylation pathway.
Module 4: Decision Matrix
Use the following logic flow to determine the correct experimental path for your specific substrate.
Figure 2: Strategic decision tree for selecting the synthesis route based on substrate stability.
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2 and HO-. Tetrahedron Letters, 25(51), 5831-5834.
- Foundational paper on using TMSOK for mild ester hydrolysis.
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993.
- The core methodology for AlMe3 mediated direct amid
-
Gorobets, N. Y., et al. (2013). Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. Chemistry of Heterocyclic Compounds, 49, 1051–1057.
- Specific reference to the synthesis and stability of this scaffold.
-
Chung, S., et al. (2011).[2] Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids.[3] Synlett, 2011(14), 2072-2074.
- Modern application of Aluminum reagents in difficult amid
Sources
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the crucial ring closure step and provide in-depth, field-proven troubleshooting advice to help you optimize your reaction yields and purity.
Introduction to Pyrazolo[1,5-a]pyrazine Synthesis
The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a wide range of biological targets. Its synthesis is most commonly achieved through the cyclocondensation of an aminopyrazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. While conceptually straightforward, this reaction is often plagued by issues related to yield, regioselectivity, and byproduct formation. This guide provides a systematic approach to troubleshooting these challenges.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My ring closure reaction is showing low or no yield. What are the primary causes and how can I fix it?
Low or nonexistent yield is the most common issue in pyrazolo[1,5-a]pyrazine synthesis. The problem can typically be traced back to one of several factors related to starting materials or reaction conditions.
Potential Causes & Solutions:
-
Purity of Starting Materials: Ensure that both the aminopyrazole and the 1,3-dicarbonyl compound are of high purity. Trace impurities can poison catalysts or participate in side reactions that consume starting material.
-
Protocol: If you suspect purity issues, purify your starting materials before use. Recrystallization is often effective for solid aminopyrazoles, while distillation or column chromatography can be used for liquid 1,3-dicarbonyls.
-
-
Sub-optimal Reaction Conditions: The choice of solvent, catalyst, and temperature is critical and often interdependent.[1]
-
Solvent: Acetic acid is a common and effective solvent as it can also act as a catalyst.[1] However, for substrates with poor solubility, higher boiling point solvents like toluene or xylene may be necessary. In some cases, protic solvents are essential for the desired product formation.[2]
-
Catalyst: While some reactions proceed with heat alone, many benefit from a catalyst. For acidic conditions, a catalytic amount of sulfuric acid in acetic acid is a good starting point.[1] Basic catalysts, such as piperidine or sodium ethoxide, can also be effective, particularly when using enaminone substrates.[3][4][5]
-
Temperature & Time: These reactions often require elevated temperatures to proceed at a reasonable rate. If you observe a sluggish reaction at a given temperature, consider a modest increase. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and to avoid decomposition from prolonged heating.[1]
-
-
Microwave-Assisted Synthesis: For particularly stubborn reactions, microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][3][6][7]
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low-yield reactions.
FAQ 2: I am forming multiple isomers. How can I control the regioselectivity of the cyclization?
The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by which of the two carbonyl groups is preferentially attacked by the exocyclic amino group of the pyrazole.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally the preferred site of initial attack.
-
Electronic Effects: The more electrophilic carbonyl carbon will react more readily. Electron-withdrawing groups on one side of the dicarbonyl will activate that carbonyl for nucleophilic attack.[1][3]
-
Reaction Conditions: Fine-tuning the reaction conditions, such as the choice of a milder acid catalyst or a specific solvent, can sometimes favor the formation of one regioisomer over the other.[1] For example, a method to control regioselectivity has been reported by adjusting the stoichiometry of the reagents and the reaction conditions (heating neat versus in solution).[3]
Strategies for Controlling Regioselectivity:
-
Choose a Symmetrical Dicarbonyl: The simplest solution, if your synthetic plan allows, is to use a symmetrical 1,3-dicarbonyl compound, which will yield a single product.
-
Exploit Electronic Differences: Use a 1,3-dicarbonyl with significant electronic differentiation between the two carbonyls (e.g., a β-ketoester). The ketone is generally more electrophilic than the ester, leading to predictable regioselectivity.
-
Use Pre-activated Substrates: Consider using β-enaminones, which can offer greater control over the cyclization pathway.[3][4]
-
Systematic Condition Screening: If you must use an unsymmetrical dicarbonyl with similar reactivity at both carbonyls, a systematic screening of catalysts (both acid and base) and solvents is recommended.
Table 1: Influence of 1,3-Dicarbonyl Structure on Regioselectivity
| 1,3-Dicarbonyl Compound | Symmetry | Expected Outcome | Key Consideration |
| Acetylacetone | Symmetrical | Single Product | Ideal for avoiding isomeric mixtures. |
| Ethyl Acetoacetate | Unsymmetrical | Preferential attack at the ketone | The ketone carbonyl is more electrophilic than the ester carbonyl. |
| 1-Phenyl-1,3-butanedione | Unsymmetrical | Mixture of Isomers Possible | Regioselectivity will depend on the subtle balance of steric and electronic effects. Condition optimization is critical. |
FAQ 3: My reaction works, but purification of the final product is difficult. What are some effective purification strategies?
Pyrazolo[1,5-a]pyrazines can be challenging to purify due to their often polar nature and potential for poor solubility in common chromatography solvents.
Purification Protocols:
-
Crystallization: This should be the first method you attempt. If your product is a solid, screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures to find conditions for recrystallization. This is often the most effective way to obtain highly pure material. Some protocols report purification is achieved simply through recrystallization.[3]
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is the most common method. A good starting point for solvent systems is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A gradual gradient of the polar solvent is often necessary to achieve good separation.
-
Reverse Phase Chromatography: If your compound is highly polar and streaks on silica, reverse phase chromatography (e.g., C18) may be a better option. Typical solvent systems are water/acetonitrile or water/methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
-
Acid/Base Extraction: If your molecule has a basic nitrogen atom that is not part of the aromatic system, you may be able to perform an acid/base extraction. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent. This can be a very effective way to remove non-basic impurities.
General Reaction Scheme:
Caption: General synthesis of pyrazolo[1,5-a]pyrazines.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Vertex AI Search.
- Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. (n.d.). Benchchem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). MDPI.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.). Vertex AI Search.
- Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters.
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). European Journal of Medicinal Chemistry.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing.
- Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC. (2024). Vertex AI Search.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... (n.d.). ResearchGate.
- Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (2015). Semantic Scholar.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (n.d.). Vertex AI Search.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Solving regioselectivity problems in Pyrazolo[1,5-a]pyrazine formation
Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the formation of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
FREQUENTLY ASKED QUESTIONS (FAQs)
FAQ 1: I'm getting a mixture of regioisomers when reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound. How can I control the regioselectivity?
This is a classic and frequently encountered challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, a closely related and illustrative system for understanding pyrazolo[1,5-a]pyrazine formation. The regiochemical outcome is dictated by the initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the two carbonyl carbons of the 1,3-dicarbonyl compound.[1][2]
Core Principle: The reaction will favor the pathway where the exocyclic amino group attacks the more electrophilic carbonyl carbon.[2] Subsequently, cyclization occurs through the nucleophilic attack of the pyrazole ring nitrogen onto the remaining carbonyl group.
Troubleshooting and Solutions:
-
Analyze the Electronic Effects of Your 1,3-Dicarbonyl Compound:
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CF₃, -NO₂) will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack.
-
Electron-Donating Groups (EDGs): An EDG (e.g., -CH₃, -OCH₃) will decrease the electrophilicity of the adjacent carbonyl carbon.
-
-
Strategic Use of Solvents and Catalysts:
-
Acidic Conditions: Protic acids (e.g., acetic acid, catalytic H₂SO₄) can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This can sometimes be used to favor one regioisomer over another, although it may not always provide complete control.[2]
-
Basic Conditions: Bases like piperidine or sodium ethoxide can also be employed. The choice of base can influence which enolate of the dicarbonyl compound is formed, potentially altering the reaction pathway.[3]
-
-
Consider Pre-functionalized Reagents:
FAQ 2: My direct C-H arylation of a pyrazolo[1,5-a]pyrazine is not selective. How can I target a specific position, for example, C7?
Direct C-H arylation is a powerful tool for the late-stage functionalization of the pyrazolo[1,5-a]pyrazine core. However, achieving regioselectivity can be challenging due to the presence of multiple potentially reactive C-H bonds.
Core Principle: The regioselectivity of palladium-catalyzed direct C-H arylation can often be controlled by the choice of ligand and reaction conditions, which influence the mechanism of C-H activation.[5] For pyrazolo[1,5-a]pyrimidines, a phosphine-containing palladium catalyst tends to promote arylation at the most acidic C7 position, while a phosphine-free catalyst can target the more electron-rich C3 position.[5]
Troubleshooting and Solutions:
-
Catalyst and Ligand Selection:
-
For C7-Arylation: Employ a palladium source like Pd(OAc)₂ with a phosphine ligand such as PCy₃·HBF₄.[6][7] The ligand plays a crucial role in the catalytic cycle and can direct the catalyst to a specific C-H bond.
-
For Alternative Regioselectivity: Experiment with phosphine-free conditions. The absence of a bulky phosphine ligand can alter the steric and electronic environment around the palladium center, favoring arylation at a different position.[5]
-
-
Role of Additives:
-
Oxidants and Bases: Silver salts like AgOAc can be crucial as either an oxidant or a base to facilitate the regioselective C-H bond functionalization under relatively mild conditions.[6]
-
-
Reaction Parameter Optimization:
-
Temperature: Carefully control the reaction temperature. In some cases, a higher temperature may be required to overcome the activation barrier for C-H functionalization.[6][7]
-
Solvent: The choice of solvent can influence the solubility of the catalyst and substrates, as well as the overall reaction kinetics. p-Xylene is a commonly used solvent for these reactions.[6][7]
-
Troubleshooting Guides
Problem 1: Low Yield in Cyclocondensation Reaction
You are attempting to synthesize a pyrazolo[1,5-a]pyrimidine via the cyclocondensation of a 5-aminopyrazole and a 1,3-dicarbonyl compound, but the yield is consistently low.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Step-by-Step Protocol for Optimization:
-
Verify Starting Material Purity: Ensure that both the 5-aminopyrazole and the 1,3-dicarbonyl compound are pure. Impurities can inhibit the reaction or lead to side products.
-
Optimize Reaction Conditions:
-
Temperature and Time: Monitor the reaction by TLC. If the reaction is slow, incrementally increase the temperature. If side products appear at higher temperatures, try a longer reaction time at a lower temperature.[2]
-
Solvent and Catalyst: Acetic acid is a common solvent. If yields are poor, consider screening other high-boiling point solvents. The choice of an acidic (e.g., H₂SO₄) or basic (e.g., piperidine) catalyst can significantly impact the reaction rate and yield.[2]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3][8]
-
Evaluate Work-up and Purification: Ensure that the product is not being lost during extraction or purification steps. Check the pH during aqueous work-up and consider alternative purification methods if column chromatography is leading to product degradation.
Problem 2: Formation of an Unexpected Regioisomer
You have predicted the formation of one regioisomer based on electronic arguments, but the characterization data (e.g., NOE experiments) confirms the formation of the other isomer.
Mechanistic Considerations for Regioisomer Formation:
Caption: Competing pathways in regioisomer formation.
Causality Analysis:
-
Kinetic vs. Thermodynamic Control: The observed product may be the result of thermodynamic control rather than kinetic control. The initially formed (kinetic) product might be less stable and could revert to the starting materials or rearrange to the more stable (thermodynamic) product under the reaction conditions.
-
To favor the kinetic product: Try running the reaction at a lower temperature for a shorter duration.
-
To favor the thermodynamic product: Employ higher temperatures and longer reaction times to allow the reaction to reach equilibrium.
-
-
Steric Hindrance: Bulky substituents on either the 5-aminopyrazole or the 1,3-dicarbonyl compound can sterically hinder the approach to the electronically favored carbonyl group, leading to the formation of the unexpected regioisomer.
-
Tautomerism of 5-Aminopyrazole: 5-Aminopyrazoles can exist in different tautomeric forms. The specific tautomer present under the reaction conditions can influence which nitrogen atom acts as the nucleophile in the cyclization step, potentially leading to different isomeric products.
Experimental Protocol to Influence Regioselectivity:
Objective: To selectively synthesize one regioisomer of a pyrazolo[1,5-a]pyrimidine.
Materials:
-
3-Substituted-5-amino-1H-pyrazole
-
Unsymmetrical 1,3-dicarbonyl compound (e.g., 2-acetylcyclopentanone)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., piperidine, H₂SO₄)
Procedure:
-
Reactant Stoichiometry: In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq) in the chosen solvent.
-
Addition of Dicarbonyl: Add the unsymmetrical 1,3-dicarbonyl compound (1.0 - 1.2 eq).
-
Catalyst Addition (if applicable): Add a catalytic amount of the selected acid or base.
-
Reaction Conditions:
-
For Kinetic Control: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor closely by TLC.
-
For Thermodynamic Control: Heat the reaction mixture to reflux and allow it to stir for an extended period (e.g., 12-24 hours).
-
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), cool the mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the obtained regioisomer using ¹H NMR, ¹³C NMR, and NOE spectroscopy.
Data Summary Table for Regioselectivity Control:
| Parameter | Condition for Isomer A (Kinetic) | Condition for Isomer B (Thermodynamic) |
| Temperature | Lower (e.g., 25-50 °C) | Higher (e.g., reflux) |
| Reaction Time | Shorter | Longer |
| Catalyst | Mild acid or base | Stronger acid or base |
References
-
Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides - ResearchGate. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available from: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available from: [Link]
-
Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed. Available from: [Link]
-
Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed. Available from: [Link]
-
Pyrazolo[1,5-a][3][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available from: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. Available from: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. Available from: [Link]
-
Direct C−H (hetero)arylation of pyrazolo[1,5‐a]pyrazines with... - ResearchGate. Available from: [Link]
-
Plausible mechanism for formation of pyrazolo[1,5-a]pyrimidines 294 - ResearchGate. Available from: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. Available from: [Link]
-
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Pyrazoles Syntheses, reactions and uses - YouTube. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. Available from: [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. Available from: [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. Available from: [Link]
-
Synthesis of various substituted pyrazolo[1,5-a]pyrimidines - ResearchGate. Available from: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. Available from: [Link]
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | The Journal of Organic Chemistry. Available from: [Link]
-
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - MDPI. Available from: [Link]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Semantic Scholar. Available from: [Link]
-
Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution - PMC - NIH. Available from: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
Welcome to the technical support center for Pyrazolo[1,5-a]pyrazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability of this compound in aqueous buffers during your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3] The stability of this compound in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. This guide will walk you through understanding and managing its stability in various aqueous buffer systems.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors that can affect the stability of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid in aqueous buffers?
The stability of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid in aqueous solutions is primarily influenced by:
-
pH: The pH of the buffer can significantly impact the stability of the compound. As a carboxylic acid, the molecule's ionization state will change with pH, which can affect its susceptibility to hydrolysis and other degradation pathways. Hydrolysis studies are often carried out across a wide pH range (e.g., 2 to 12) to determine the pH at which the drug is optimally stable.[4][5]
-
Temperature: Elevated temperatures can accelerate degradation reactions. It is crucial to determine the compound's thermal stability in your chosen buffer.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. Photostability studies are a standard part of forced degradation testing as per ICH Q1B guidelines.[4]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[5]
-
Buffer Composition: The components of your buffer solution could potentially interact with the compound and affect its stability.
FAQ 2: I am observing a decrease in the concentration of my compound over time in a neutral phosphate buffer. What could be the cause?
A decrease in concentration at neutral pH could be due to several factors:
-
Hydrolytic Degradation: Even at neutral pH, some compounds can undergo slow hydrolysis. The pyrazine ring system, while generally stable, could be susceptible to ring opening or other hydrolytic reactions over extended periods.
-
Precipitation: The compound may have limited solubility in the buffer, leading to precipitation over time. It's important to determine the kinetic solubility of your compound in the experimental buffer.[6]
-
Adsorption: The compound might be adsorbing to the surface of your storage container (e.g., plastic tubes). Using low-adsorption plastics or glass containers can mitigate this.
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid in your buffer at the working concentration and temperature.
-
Perform a Forced Degradation Study: A forced degradation study can help identify the likely degradation pathways.[4][5][7] This involves exposing the compound to stress conditions like acid, base, heat, light, and oxidation to see which conditions cause degradation.
-
Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to separate the parent compound from any potential degradation products.[8]
FAQ 3: How can I proactively assess the stability of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid before starting my main experiments?
A proactive approach involves conducting a preliminary stability assessment. A simplified forced degradation study is an excellent way to achieve this.
Simplified Forced Degradation Workflow:
Caption: Workflow for a preliminary forced degradation study.
This study will provide valuable insights into the compound's stability profile and help you select appropriate buffer conditions and storage protocols for your main experiments.[5][7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of the compound. | 1. Perform a forced degradation study to identify potential degradation products. 2. Optimize chromatographic conditions to ensure separation of the parent peak from degradants. 3. Use LC-MS/MS to identify the mass of the unknown peaks. |
| Poor reproducibility of results | Instability of the compound in the experimental buffer. | 1. Re-evaluate the buffer pH and composition. 2. Prepare fresh solutions of the compound for each experiment. 3. Minimize the time the compound is in solution before use. |
| Loss of compound after freeze-thaw cycles | Precipitation or degradation upon freezing and thawing. | 1. Assess freeze-thaw stability by subjecting aliquots to multiple cycles. 2. Consider preparing single-use aliquots to avoid repeated freeze-thaw. 3. If precipitation occurs, try a different solvent for the stock solution or a different storage temperature. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
This protocol outlines a method to evaluate the stability of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid across a range of pH values.
Materials:
-
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
-
Aqueous buffers: 0.1 N HCl (pH ~1), Citrate buffer (pH 3), Phosphate buffer (pH 7.4), Borate buffer (pH 9)
-
HPLC-grade water, acetonitrile, and formic acid
-
HPLC or UPLC system with UV detector
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol).
-
In separate vials, dilute the stock solution with each of the aqueous buffers to a final concentration of 10 µg/mL.
-
Immediately after preparation (T=0), inject an aliquot of each sample onto the HPLC system for analysis.
-
Incubate the remaining samples at a controlled temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by HPLC.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH condition.
Data Analysis Workflow:
Caption: Data analysis workflow for pH stability assessment.
Protocol 2: Analytical Method for Stability Testing
A robust analytical method is crucial for accurate stability assessment. Here is a starting point for an HPLC-UV method.
HPLC-UV Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Scan for lambda max (e.g., 254 nm or a more specific wavelength) |
| Column Temperature | 30°C |
Note: This method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[8]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions.
- Forced degradation studies – comparison between ICH, EMA, FDA and WHO. DGRA.
- Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Deriv
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Buy Pyrazolo[1,5-A]pyrazine-3-carboxylic acid | 53902-76-4. Smolecule.
- pyrazolo[1,5-a]pyrazine-4-carboxylic acid. Aimeijie Technology.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
-
Synthesis of pyrazolo[1,5-a][1][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- New method for synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push pull systems. Redalyc.
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
- Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube.
- Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal.
- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid. PubChem.
- Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. Benchchem.
- Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem.
- Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Pyrazolo[1,5-A]pyrazine-3-carboxylic acid | 53902-76-4 [smolecule.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Separation of Pyrazolo[1,5-a]pyrazine Isomers
Welcome to the technical support center for the chromatographic separation of pyrazolo[1,5-a]pyrazine isomers. This fused heterocyclic system is a cornerstone in medicinal chemistry, often leading to the synthesis of positional and structural isomers with nearly identical physical properties. Their separation is a frequent and significant challenge for purification and analytical chemists.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will explore the causal factors behind separation challenges and provide systematic, field-proven strategies to achieve baseline resolution.
Troubleshooting Guide: Common Separation Issues
This section addresses the most frequent and frustrating issues encountered during the HPLC separation of pyrazolo[1,5-a]pyrazine isomers.
Q1: My pyrazolo[1,5-a]pyrazine isomers are co-eluting or have very poor resolution (Rs < 1.2). What is the primary cause and how do I fix it?
A1: Cause & Solution
Co-elution of positional isomers is the most common challenge and stems from a lack of selectivity (α) , the primary driver of resolution. These isomers possess very similar hydrophobicity and polarity, leading to nearly identical interactions with a standard C18 stationary phase. To resolve them, you must introduce alternative interaction mechanisms.
Step-by-Step Troubleshooting Protocol:
-
Change Stationary Phase Chemistry: Your first and most impactful step is to move away from purely hydrophobic C18 columns. Isomers differing by the position of a substituent on an aromatic ring require a stationary phase capable of exploiting subtle electronic and spatial differences.
-
Recommended Action: Screen columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) phases.
-
Causality: Phenyl phases introduce π-π stacking interactions between the stationary phase's phenyl rings and the aromatic pyrazolo[1,5-a]pyrazine core. The strength of this interaction is highly sensitive to the position of substituents on the isomer, which alters the electron density of the aromatic system.[1] PFP phases add dipole-dipole and ion-exchange interactions to the mix, providing even more avenues to differentiate isomers.[2] A successful separation of a dihydropyrazolo[1,5-a]pyrazin-4(5H)-one from its constitutional isomer was achieved using a phenyl-hexyl column, demonstrating the utility of this approach.[3]
-
-
Modify the Organic Modifier: The choice of organic solvent can significantly alter selectivity.
-
Recommended Action: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. Also, consider screening a 50:50 mixture of ACN:MeOH as your organic component.
-
Causality: Methanol is a protic, hydrogen-bond-donating solvent, whereas acetonitrile is aprotic with a strong dipole moment.[2] If your isomers have different hydrogen bonding capabilities (e.g., due to the position of a nitrogen or other functional group), switching to methanol can dramatically improve separation by introducing hydrogen-bond-mediated interactions with the solvent and stationary phase.[2]
-
-
Adjust Mobile Phase pH (for Ionizable Isomers): If your isomers contain acidic or basic functional groups, pH is a powerful tool.
-
Recommended Action: Adjust the pH of your aqueous mobile phase to be ~1.5-2 units away from the pKa of your analytes to ensure they are either fully protonated or deprotonated.
-
Causality: Changing the ionization state of the isomers alters their overall polarity and how they interact with the stationary phase. Even small differences in the pKa values between isomers can be exploited to achieve separation. For basic compounds like pyrazines, adding an acid like formic acid or TFA is common.[4]
-
Q2: I'm seeing significant peak tailing, which is compromising my resolution and integration. What's going on?
A2: Cause & Solution
Peak tailing for nitrogen-containing heterocyclic compounds like pyrazolo[1,5-a]pyrazines is often caused by secondary interactions between basic lone-pair electrons on the nitrogen atoms and acidic silanol groups on the silica backbone of the stationary phase.[5]
Step-by-Step Troubleshooting Protocol:
-
Use a Mobile Phase Additive: This is the most common and effective solution.
-
Recommended Action: Add a competing base or an acid to your mobile phase. For basic analytes, adding 0.1% trifluoroacetic acid (TFA) or formic acid is standard practice. For acidic compounds, a competing base like triethylamine (TEA) can be used, though this is less common for this scaffold.
-
Causality: The additive (e.g., TFA) protonates the free silanol groups on the stationary phase, effectively "masking" them from interacting with your basic analytes.[5] This minimizes the secondary interactions that cause tailing.
-
-
Switch to an End-Capped or Base-Deactivated Column: Modern columns are designed to minimize this issue.
-
Recommended Action: Ensure you are using a high-purity, end-capped column. Many manufacturers also offer "base-deactivated" columns specifically designed for analyzing basic compounds.
-
Causality: End-capping is a process where the manufacturer chemically treats the silica to cap most of the free silanol groups. This results in a more inert surface with fewer sites for undesirable secondary interactions.
-
-
Check Sample Solvent: The solvent used to dissolve your sample can cause peak distortion.
-
Recommended Action: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If a stronger solvent is required for solubility, inject the smallest possible volume.[5]
-
Causality: Injecting a sample dissolved in a solvent much stronger than the mobile phase causes the sample band to spread unevenly at the column head, leading to peak distortion and tailing.
-
Frequently Asked Questions (FAQs)
Q3: What is the best starting point for method development for a new pair of pyrazolo[1,5-a]pyrazine isomers?
A3: A systematic screening approach is most efficient. Do not spend excessive time optimizing a single column that may not be suitable.[6]
Recommended Starting Protocol:
| Parameter | Recommended Starting Condition | Rationale |
| Column Screening | 1. C18 (for baseline) 2. Phenyl-Hexyl 3. Pentafluorophenyl (PFP) | Screen different selectivities early. C18 provides a hydrophobic baseline, while Phenyl and PFP offer crucial π-π and polar interactions needed for isomers.[1][7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is MS-compatible and helps to improve peak shape for basic nitrogen heterocycles by suppressing silanol interactions.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Screen both. They offer different selectivities.[2] |
| Gradient | 5% to 95% B over 15-20 minutes | A broad generic gradient is effective for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. Adjust for different column dimensions. |
| Temperature | 30-40 °C | Elevated temperature reduces mobile phase viscosity (lower backpressure) and can improve peak efficiency. |
This screening will quickly reveal which combination of stationary phase and organic modifier provides the most promising selectivity for your specific isomer pair.
Q4: My isomers are chiral. Can I separate enantiomers using standard reversed-phase columns?
A4: No. Enantiomers have identical physical properties in an achiral environment and will not be separated on standard HPLC columns like C18 or Phenyl-Hexyl.[8] You must use a chiral stationary phase (CSP).
Recommendations for Chiral Separations:
-
Column Choice: Polysaccharide-based CSPs are highly effective for separating enantiomers of heterocyclic compounds.[4] Columns like Lux Cellulose and Lux Amylose have demonstrated broad utility for resolving pyrazole and pyrazoline derivatives.[9]
-
Mobile Phase Mode: Chiral separations can be performed in multiple modes.
-
Normal Phase (e.g., Hexane/Ethanol): Often provides high selectivity but may have lower sample solubility.[9]
-
Polar Organic Mode (e.g., Acetonitrile/Methanol): Offers excellent solubility and often results in sharp peaks and short analysis times.[9]
-
Reversed-Phase (e.g., Water/Acetonitrile): Useful but sometimes offers lower selectivity compared to other modes for chiral separations.
-
Visual Logic & Workflows
To aid in your troubleshooting process, the following diagrams illustrate the key decision points and interaction mechanisms discussed.
Diagram 1: Troubleshooting Workflow for Poor Resolution
A decision tree for systematically troubleshooting poor isomer resolution.
Diagram 2: Key Intermolecular Forces in Isomer Separation
Comparing interaction types offered by different stationary phases.
References
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Chromatography. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]
-
Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
-
How to separate isomers by Normal phase HPLC? ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. [Link]
-
What are the Reasons for Resolution Failure in HPLC? Chromatography Today. [Link]
-
Interactions of HPLC Stationary Phases. Imtakt. [Link]
-
Pyrazolo[1,5-a][9][10][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]
- Pyrazolo[1,5-a] pyrazine derivative and preparation method and application thereof.
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
separation of positional isomers. Chromatography Forum. [Link]
-
Pyrazine. SIELC Technologies. [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
Handling hygroscopic properties of Pyrazolo[1,5-a]pyrazine salts
Technical Support Center: Solid-State Chemistry & Handling Topic: Pyrazolo[1,5-a]pyrazine Salts – Hygroscopicity Management Ticket ID: #PP-HYG-001
Executive Summary
Pyrazolo[1,5-a]pyrazine scaffolds are privileged structures in kinase inhibitor development (e.g., JAK, RET inhibitors). However, their salt forms frequently exhibit aggressive hygroscopicity and deliquescence . This is often driven by the high lattice energy requirements of the planar heteroaromatic system and the tendency of the bridgehead nitrogen to form weak, hydrolysis-prone salts with certain counter-ions.
This guide addresses the immediate handling of "gummy" solids, the characterization of moisture sorption profiles, and strategic salt selection to engineer out hygroscopicity.
Module 1: Immediate Troubleshooting (Triage)
Q: My solid sample has turned into a sticky gum or oil on the balance. Is it ruined? A: Not necessarily, but it has undergone deliquescence . This occurs when the Critical Relative Humidity (CRH) of your salt is lower than the ambient humidity in your lab. The solid dissolves in its own sorbed water.
Immediate Recovery Protocol:
-
Do NOT heat blindly: Heating a deliquescent salt often causes hydrolysis (chemical degradation) or melts the salt into a glass (physical change).
-
Solvent Rescue: Dissolve the gum in an anhydrous solvent where the salt is known to be soluble (e.g., MeOH or DCM).
-
Azeotropic Drying: Add a co-solvent capable of forming a water azeotrope (e.g., Toluene or 2-MeTHF) and rotary evaporate. Repeat 3x.
-
Lyophilization (Freeze Drying): If the compound is water-stable, redissolve in t-BuOH/H2O (4:1) and lyophilize. This yields a fluffy amorphous solid that is easier to handle but more hygroscopic than the crystalline form.
Q: How do I weigh this accurately for biological assays? A: Standard weighing is impossible for deliquescent salts. Use the "Difference by Vial" method or a Glove Box.
Protocol: The "Difference by Vial" Method
-
Tare a volumetric flask containing your dissolution solvent.
-
In a separate vial, add an approximate amount of the hygroscopic solid. Cap immediately.
-
Weigh the capped vial (Weight A).
-
Quickly transfer the solid into the volumetric flask.
-
Immediately recap the empty vial and weigh it (Weight B).
-
Mass Transferred = Weight A - Weight B.
-
Dilute to volume. This eliminates the error from water uptake during the transfer.
Module 2: Characterization & Diagnosis
Q: How do I distinguish between surface moisture and a stable hydrate? A: You must correlate TGA (Thermogravimetric Analysis) with DVS (Dynamic Vapor Sorption) .
-
Scenario A (Surface Adsorption): DVS shows continuous mass gain with humidity; TGA shows gradual weight loss starting from ambient temperature.
-
Scenario B (Stoichiometric Hydrate): DVS shows a "step" transition (e.g., sudden jump at 40% RH); TGA shows a distinct weight loss event at a specific temperature (dehydration point).
Visualization: Hygroscopicity Characterization Workflow
Caption: Decision logic for classifying hygroscopic behavior based on Dynamic Vapor Sorption (DVS) data.
Module 3: Salt Selection & Crystal Engineering
Q: I am using the HCl salt. Is there a better alternative for Pyrazolo[1,5-a]pyrazine? A: HCl salts of this scaffold are notoriously hygroscopic due to the high charge density of the chloride ion and the potential for "channel" formation in the crystal lattice.
Technical Insight: The Pyrazolo[1,5-a]pyrazine core is planar. If the counter-ion is small (Cl-, Br-), the lattice may pack with voids that readily accept water molecules. Using a larger, lipophilic counter-ion can "plug" these voids and increase hydrophobicity.
Comparative Data: Counter-Ion Performance for Nitrogen Heterocycles
| Counter-Ion | pKa (Acid) | Hygroscopicity Risk | Crystallinity Potential | Recommendation |
| Chloride (HCl) | -6.0 | High | High | Avoid for final form if deliquescent. |
| Mesylate | -1.9 | High | Moderate | Often forms hygroscopic gums. |
| Tosylate | -1.3 | Low/Medium | High | Preferred. Adds lipophilicity. |
| Fumarate | 3.0 | Low | High | Preferred. H-bonding network stabilizes lattice. |
| Pamnoate | N/A | Very Low | Low (Amorphous) | Use for insoluble depot formulations only. |
Q: How do I screen for a less hygroscopic salt? A: Perform a Matador Screen (Solvent-Drop Grinding).
-
Mix free base and acid (1:1 ratio) in a ball mill jar.
-
Add 10 µL of solvent (e.g., IPA or Acetone).
-
Grind for 20 minutes.
-
Analyze the resulting solid by XRPD immediately.
-
Expose to 75% RH for 24 hours and re-analyze. If the XRPD pattern changes (amorphous halo appears), the salt is unstable.
Visualization: Salt Selection Logic
Caption: Strategic pathway for selecting counter-ions to minimize hygroscopicity in heteroaromatic bases.
Module 4: Storage & Environmental Control
Q: Should I store my hygroscopic salts in the fridge (-20°C)? A: Proceed with Caution. While cold retards chemical degradation, it promotes physical instability. When you remove a bottle from -20°C to room temperature, condensation forms immediately on the solid if opened before equilibration.
-
Protocol: Allow the container to warm to room temperature (approx. 30-60 mins) inside a desiccator before opening the cap.
Q: What is the optimal packaging? A:
-
Primary: Amber glass vial with Teflon-lined cap (avoid plastic; moisture permeates polyethylene).
-
Secondary: Heat-sealed aluminum foil bag (Mylar).
-
Desiccant: Silica gel sachet inside the secondary bag, not in direct contact with the powder.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive text on counter-ion selection and hygroscopicity).
-
Newman, A. (2013). Pharmaceutical Amorphous Solid Dispersions. Wiley. (Covers handling of disordered/hygroscopic states).[1]
-
FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory context for controlling moisture-induced phase changes).
-
Surface Measurement Systems. (n.d.). DVS Method Note 101: Hygroscopicity Classification. (Standard protocols for DVS interpretation).
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid: A 1H NMR Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The nuanced substitution patterns on this bicyclic heteroaromatic system can dramatically influence biological activity, making unambiguous structural confirmation a critical step in the research and development pipeline. This guide, intended for researchers and scientists in the field, provides an in-depth analysis of the 1H NMR spectrum of a key derivative, Pyrazolo[1,5-a]pyrazine-4-carboxylic acid.
Furthermore, this guide will extend beyond NMR to offer a comparative overview of alternative and complementary analytical techniques, including mass spectrometry, HPLC, and UV-Vis spectroscopy, providing a holistic perspective on the structural characterization of this important class of molecules.
The Pivotal Role of 1H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of each proton in a molecule, revealing insights into connectivity, stereochemistry, and even subtle electronic effects. For a molecule like Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, 1H NMR is indispensable for confirming the successful synthesis of the target structure and for ruling out potential isomers.
Predicted 1H NMR Spectrum of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
The predicted 1H NMR spectrum of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is expected to display distinct signals corresponding to the protons on the bicyclic ring system and the carboxylic acid proton. The analysis is based on the foundational understanding of chemical shifts in aromatic and heteroaromatic systems, and by drawing comparisons with the known spectral data of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines.[1][2][3]
Numbering Convention:
A diagram illustrating the numbering of the pyrazolo[1,5-a]pyrazine ring.
Expected Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | 8.0 - 8.3 | Doublet | J2,3 = 2.5 - 3.0 | Located on the pyrazole ring, adjacent to a nitrogen atom. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent pyrazine ring. |
| H-3 | 6.8 - 7.1 | Doublet | J3,2 = 2.5 - 3.0 | Also on the pyrazole ring, typically upfield compared to H-2. |
| H-5 | 8.8 - 9.1 | Doublet | J5,6 = 4.5 - 5.0 | Part of the pyrazine ring and adjacent to a nitrogen atom, leading to a significant downfield shift. |
| H-6 | 8.2 - 8.5 | Doublet | J6,5 = 4.5 - 5.0 | Also on the pyrazine ring, influenced by the adjacent nitrogen. |
| -COOH | 12.0 - 14.0 | Broad Singlet | N/A | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |
Causality Behind Predicted Shifts:
The electron-withdrawing nature of the nitrogen atoms within the bicyclic system significantly deshields the adjacent protons, causing them to resonate at higher chemical shifts (downfield). The carboxylic acid group at the C4 position will further influence the electronic environment, though its direct effect on the proton chemical shifts of the pyrazine ring is expected to be less pronounced than the ring nitrogens. The coupling constants are predicted based on typical values for vicinal coupling in five and six-membered heteroaromatic rings.
Experimental Protocol for 1H NMR Analysis
To obtain a high-quality 1H NMR spectrum of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, a standardized experimental protocol is crucial.
Workflow for 1H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid into a clean, dry vial.
-
Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its high boiling point. Vortex the sample until the solid is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and the magnetic field will be "shimmed" to achieve homogeneity. Finally, the 1H NMR spectrum is acquired.
Comparative Analysis with Alternative Techniques
While 1H NMR is a powerful tool, a multi-technique approach provides the most comprehensive and definitive structural confirmation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity information; isomerization can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the sample and can be used for quantification. | High resolution for separating components of a mixture; quantitative. | Does not provide direct structural information. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, characteristic of the chromophore. | Simple, rapid, and non-destructive. | Provides limited structural detail; spectra can be broad and lack specificity. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
Synergistic Power of a Multi-faceted Approach:
Integration of multiple analytical techniques for comprehensive structural elucidation.
Mass spectrometry would confirm the molecular weight of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, and its fragmentation pattern could provide clues about the stability of the bicyclic core. HPLC is essential to ensure the purity of the synthesized compound before spectroscopic analysis. UV-Vis spectroscopy can confirm the presence of the extended π-system of the pyrazolo[1,5-a]pyrazine core. Finally, should a single crystal be obtained, X-ray crystallography would provide the ultimate, unambiguous proof of the molecular structure.
Conclusion
The structural elucidation of novel compounds is a critical endeavor in the advancement of drug discovery. While direct experimental 1H NMR data for Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is not yet widely available, this guide provides a robust, predictive framework for its analysis. By understanding the expected spectral features and by employing a multi-technique approach that integrates mass spectrometry, HPLC, and other spectroscopic methods, researchers can confidently and accurately characterize this and other related pyrazolo[1,5-a]pyrazine derivatives, paving the way for further investigation into their therapeutic potential.
References
- Zheng, L.-W., et al. (2018). Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)
-
Guerri, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Cano, M., et al. (2018). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
-
Scilit. The mass spectra of some s‐triazolo[4,3‐a]pyrazines. [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
Ijcpa.in. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Amer, F., et al. (2001). Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
ResearchGate. General synthesis of pyrazolo [1,5-a] pyrimidines compounds 4a–4k.... [Link]
-
ResearchGate. General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. [Link]
-
Shawali, A. S., et al. (2018). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
-
PubChem. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795. [Link]
-
Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
G. A. A. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Brahim, S., et al. (2021). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate. [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
- Google Patents.
-
MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
National Institute of Standards and Technology. Pyrazine - the NIST WebBook. [Link]
Sources
Technical Guide: C13 NMR Characterization of the Pyrazolo[1,5-a]pyrazine Scaffold
This guide provides a technical analysis of the Pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry (notably in JAK and kinase inhibitor development). It distinguishes this specific isomer from its more common analogs (like pyrazolo[1,5-a]pyrimidine) using 13C NMR diagnostics.
Core Architecture & Numbering System
The Pyrazolo[1,5-a]pyrazine core is a fused bicyclic system comprising a pyrazole ring fused to a pyrazine ring.[1] Correct structural elucidation depends entirely on the numbering scheme, which differs from the isobaric pyrazolo[1,5-a]pyrimidine.
Structural Distinction:
-
Pyrazolo[1,5-a]pyrazine: Nitrogen atoms are located at the bridgehead (position 1) and position 5.
-
Pyrazolo[1,5-a]pyrimidine: Nitrogen atoms are located at the bridgehead (position 1) and position 4.
Visualization: The Scaffold Topology
The following diagram illustrates the standard numbering scheme used in this guide, consistent with IUPAC and major reference literature (e.g., Chem. Heterocycl. Comp.).
Figure 1: Connectivity and numbering of the Pyrazolo[1,5-a]pyrazine core.[2][3] Note the position of N5, which distinguishes it from pyrimidine-fused isomers.
Comparative Analysis: Diagnostic Utility
When synthesizing this core, the primary risk is misidentifying the product as a regioisomer (e.g., [1,5-a]pyrimidine) or observing unexpected tautomers (e.g., 4-oxo vs. 4-hydroxy).
| Feature | Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine | Diagnostic 13C Signal |
| Heteroatom Arrangement | N1 (Bridge), N5 | N1 (Bridge), N4 | C4 Shift |
| C4 Environment | Adjacent to Bridgehead (C3a) and N5 | Adjacent to Bridgehead (C3a) and N4 | Pyrazine C4 is deshielded by N5 but distinct from Pyrimidine C4 (C=N). |
| C3a (Bridgehead) | Quaternary, shielded by N1 | Quaternary, shielded by N1 | ~130-135 ppm (Similar in both, less diagnostic). |
| C7 (Peri-position) | Adjacent to Bridgehead N | Adjacent to Bridgehead N | ~110-120 ppm |
Key Insight: In the 4-oxo tautomer (a common synthetic intermediate), the C4 carbonyl signal in the pyrazine core typically appears around 155 ppm . In the pyrimidine analog, the carbonyl (usually at C5 or C7 depending on the precursor) will shift significantly based on its proximity to the bridgehead nitrogen.
Reference Data: 13C NMR Chemical Shifts
The following data represents the Pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold and its derivatives. This is the most common "parent" structure encountered during synthesis before functionalization (e.g., chlorination).
Solvent: DMSO-d₆ | Reference: TMS (0 ppm)
Table 1: Core Chemical Shifts (ppm)
| Carbon Position | Chemical Shift (δ) | Multiplicity (DEPT) | Structural Environment |
| C2 | 140.4 | CH | Pyrazole ring (Deshielded by N1) |
| C3 | 104.5 | CH | Pyrazole ring (Shielded, typical aromatic) |
| C3a | 133.5 | C (Quat) | Bridgehead (Fused C-C) |
| C4 | 155.6 | C=O / C-OH | Carbonyl-like (Tautomer dependent) |
| C6 | 116.2 | CH | Pyrazine ring (Alpha to N5) |
| C7 | 110.2 | CH | Pyrazine ring (Beta to N5, Peri to N1) |
| C7a | Not always resolved* | C (Quat) | Bridgehead (N-C-N) |
*Note: C7a is often broadened due to quadrupolar relaxation of the adjacent bridgehead nitrogen or obscured by C2/C4 signals depending on substitution.
Table 2: Substituent Effects (Derivative Comparison)
Comparison of the 4-oxo core with functionalized derivatives (e.g., 7-formyl).
| Compound | C3 (ppm) | C4 (ppm) | C7 (ppm) | C3a (ppm) | Reference |
| Parent 4-oxo | 104.5 | 155.6 | 110.2 | 133.5 | [1] |
| 5-Methyl-4-oxo | 104.0 | 155.0 | 110.0 | 133.0 | [1] |
| 7-Formyl-4-oxo | 105.4 | 155.3 | 129.7 (+19.5 shift) | 132.8 | [2] |
Analysis: Introducing an electron-withdrawing group (CHO) at C7 significantly deshields the C7 carbon (~20 ppm shift) while leaving the C3 and C4 signals relatively unperturbed. This confirms that electronic effects are well-localized within the pyrazine ring.
Experimental Protocol: High-Resolution Acquisition
To distinguish these fused systems, standard "quick" carbon scans are often insufficient due to the low intensity of quaternary bridgehead carbons (C3a, C7a).
Optimized 13C NMR Workflow
-
Sample Preparation:
-
Dissolve 10-15 mg of compound in 0.6 mL DMSO-d₆ .
-
Why DMSO? It prevents aggregation common in planar fused heterocycles and slows proton exchange for NH tautomers (e.g., H-5 in the 4-oxo form).
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . (Standard is often 1.0s).
-
Reasoning: Bridgehead carbons (C3a, C7a) have long T1 relaxation times. Short delays will suppress these critical diagnostic peaks.
-
Pulse Angle: 30° or 45° (to facilitate faster repetition without saturation).
-
Scans: Minimum 512 (for >10mg) or 1024 (for <5mg).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance S/N for quaternary carbons.
-
Structural Elucidation Logic
When validating the Pyrazolo[1,5-a]pyrazine core against alternatives, follow this logic flow using 2D NMR (HMBC).
Figure 2: Decision tree for distinguishing pyrazolo-fused isomers using HMBC correlations.
Validation Check: In Pyrazolo[1,5-a]pyrazine , the proton at H6 (if unsubstituted) should show a strong HMBC correlation to C4 and C7a . If the Nitrogen were at position 4 (as in the pyrimidine isomer), the H6 proton environment and its coupling constants (J-values) would differ significantly.
-
Pyrazine H6-H7 coupling: typically J ~ 4-6 Hz .
-
Pyrimidine H5-H6 coupling: typically J ~ 4-8 Hz (but chemical shifts differ).
References
-
Zaremba, O. V., et al. (2013).[4] "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold." Chemistry of Heterocyclic Compounds, 49(6), 915–921. Link
-
Potapov, A. S., et al. (2024). "Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines." Synthesis, 56. Link
-
Uygun, M. T., et al. (2022).[5] "A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects." Molecular Diversity, 26, 113–124.[5] Link
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. papers.ssrn.com [papers.ssrn.com]
A Comparative Guide to the HRMS Fragmentation of Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid
This guide provides a detailed examination of the predicted High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid. In the absence of direct empirical data for this specific molecule in current literature, this document establishes a predictive fragmentation model based on foundational mass spectrometry principles and compares it with the known fragmentation behaviors of analogous heterocyclic carboxylic acids, such as quinoline-carboxylic and indole-carboxylic acids. This comparative approach offers researchers a valuable tool for the identification and structural elucidation of novel pyrazolo[1,5-a]pyrazine derivatives.
Introduction: The Challenge of Structural Elucidation
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural confirmation of such molecules is paramount, and High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for this purpose.[1] HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent molecule and its fragments, which is a critical first step in structural elucidation.[2]
This guide addresses the specific challenge of characterizing Pyrazolo[1,5-a]pyrazine-4-carboxylic acid by proposing its primary fragmentation pathways under electrospray ionization (ESI) conditions. By understanding these predicted patterns, researchers can more readily identify this compound and distinguish it from isomeric and structurally related impurities or metabolites.
Predicted Fragmentation Pathways of Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid
The fragmentation of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid in positive ion mode ESI-MS/MS is anticipated to be driven by the initial protonation of the molecule, likely on one of the basic nitrogen atoms of the pyrazolo[1,5-a]pyrazine core, followed by collision-induced dissociation (CID). The primary fragmentation events are expected to involve the carboxylic acid moiety and the heterocyclic ring system.
A key initial fragmentation step for aromatic carboxylic acids is the loss of the carboxyl group, which can occur as a neutral loss of CO2 (44 Da) or through the loss of the entire COOH radical (45 Da).[3] Subsequent fragmentation is predicted to involve the stable pyrazolo[1,5-a]pyrazine ring system.
The proposed fragmentation pathway is as follows:
-
Initial Loss of CO2: The protonated molecule [M+H]+ is expected to readily lose a molecule of carbon dioxide (CO2), a common fragmentation for carboxylic acids, to form a prominent fragment ion.[3]
-
Subsequent Ring Fragmentation: The resulting ion is then predicted to undergo cleavage of the pyrazolo[1,5-a]pyrazine ring. This may involve the loss of HCN, a characteristic fragmentation of many nitrogen-containing heterocyclic compounds.[3]
The following diagram illustrates the predicted primary fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Comparative Analysis with Other Heterocyclic Carboxylic Acids
To provide context for the predicted fragmentation of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, it is instructive to compare it with the known fragmentation patterns of other heterocyclic carboxylic acids.
| Compound Class | Primary Fragmentation | Key Fragment Ions | Reference |
| Pyrazolo[1,5-a]pyrazine-4-carboxylic acid (Predicted) | Loss of CO2, followed by ring fragmentation (loss of HCN). | [M+H-CO2]+, [M+H-CO2-HCN]+ | N/A |
| Quinoline-2-carboxylic Acid | Loss of COOH or CO2. Further fragmentation of the quinoline ring involves the loss of HCN. | [M-COOH]+, [M-CO2]+•, [C8H6N]+ | [2][3] |
| Indole-2-carboxylic Acid | Primarily involves the loss of the carboxylic acid group as CO2. | [M+H-CO2]+ | [4] |
| Hydroxyindole-3-carboxylic Acids | Isomer-dependent: 4-isomer shows loss of H2O, while others show initial loss of •OH. | [M-H2O]+•, [M-•OH]+ | [1] |
This comparison highlights that while the initial loss of the carboxylic acid function is a common feature, the subsequent fragmentation of the heterocyclic core can provide distinguishing features for each class of compound. For Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, the stability and fragmentation of the pyrazolo-pyrazine core after decarboxylation will be key to its unique mass spectral signature.
Experimental Protocol for HRMS Analysis
This section outlines a detailed, self-validating protocol for the analysis of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized Pyrazolo[1,5-a]pyrazine-4-carboxylic acid in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good retention and separation of polar to moderately polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry (HRMS) Parameters
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Full scan MS from m/z 50-500, followed by data-dependent MS/MS of the top 3 most intense ions.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a rich fragmentation spectrum.
The following diagram outlines the experimental workflow.
Caption: LC-HRMS workflow for fragmentation analysis.
Conclusion
While direct experimental data for the HRMS fragmentation of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is not yet available in the scientific literature, this guide provides a robust, predictive framework for its analysis. The proposed fragmentation pathway, centered on the initial loss of CO2 followed by characteristic ring cleavages, offers a solid hypothesis for researchers to test. The comparative analysis with known heterocyclic carboxylic acids underscores the importance of detailed MS/MS analysis for distinguishing between structurally similar compounds. The provided experimental protocol offers a comprehensive starting point for obtaining high-quality HRMS data for this and related novel compounds.
References
-
Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
-
mzCloud. (2014). Indole 2 carboxylic acid. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1972). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. [Link]
Sources
A Tale of Two Scaffolds: A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrazine and Pyrazolo[1,5-a]pyrimidine
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, fused pyrazole systems have garnered significant attention due to their structural resemblance to purines, enabling them to interact with a wide array of biological targets. This guide provides an in-depth, objective comparison of two prominent isomeric scaffolds: pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine. We will delve into their comparative biological activities, particularly as kinase inhibitors for oncological indications, supported by experimental data, structure-activity relationships (SAR), and synthetic strategies. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of next-generation therapeutics.
Introduction: Isomeric Scaffolds with Distinct Personalities
The pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine core structures are bicyclic aromatic systems composed of a pyrazole ring fused to a pyrazine or pyrimidine ring, respectively. While structurally similar, the positioning of the nitrogen atoms in the six-membered ring profoundly influences the electronic distribution, hydrogen bonding capabilities, and overall topology of the molecules. These differences, in turn, dictate their binding affinities and selectivity profiles for various biological targets.
The synthesis of the pyrazolo[1,5-a]pyrazine core can also be achieved through cyclocondensation reactions, often starting from a substituted pyrazole precursor.
Experimental Protocols
To provide a practical context, we outline a general protocol for a key experiment in the evaluation of these compounds: an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Target kinase (e.g., RET, JAK2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds (solubilized in DMSO)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the Eu-labeled antibody, and the target kinase.
-
Add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Context: The JAK-STAT Pathway
To illustrate the biological context of these inhibitors, we present a simplified diagram of the JAK-STAT signaling pathway, a critical pathway in both normal cellular processes and disease, and a target for both pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives. [1][2]
Constitutive activation of the JAK-STAT pathway is a driver in various myeloproliferative neoplasms and inflammatory diseases. [3]Inhibitors based on both scaffolds can effectively block this signaling cascade by targeting the kinase activity of JAKs.
Conclusion and Future Perspectives
Both pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds hold significant promise for the development of novel therapeutics, particularly in the field of oncology. The pyrazolo[1,5-a]pyrimidine core is a well-validated and versatile platform for the design of inhibitors against a broad range of kinases. In contrast, the pyrazolo[1,5-a]pyrazine scaffold, while less explored, has demonstrated the potential for developing highly selective kinase inhibitors.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired selectivity profile. For broad-spectrum kinase inhibition or targeting well-established kinase families, the pyrazolo[1,5-a]pyrimidine scaffold offers a wealth of existing knowledge and a proven track record. For the development of highly selective inhibitors against emerging targets, the pyrazolo[1,5-a]pyrazine scaffold represents a promising and less-explored chemical space.
References
- Cui, G., et al. (2020). Discovery of a Novel Series of Potent and Orally Bioavailable Macrocyclic Pyrazolo[1,5-a]pyrimidine-Based Tropomyosin Receptor Kinase (TRK) Inhibitors. Journal of Medicinal Chemistry, 63(15), 8140-8163.
- Ghoreschi, K., et al. (2011). A new era for the treatment of myeloproliferative neoplasms: targeting the Janus kinases.
- He, X., et al. (2021). The roles of JAK/STAT signaling pathway and its inhibitors in diseases. Signal Transduction and Targeted Therapy, 6(1), 1-28.
- Hovanez, K., et al. (2013). Structure and property based design of pyrazolo[1,5-a]pyrimidine inhibitors of CK2 kinase with activity in vivo. ACS Medicinal Chemistry Letters, 4(8), 759-763.
- Ledeboer, M. W., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533.
- Li, Y., et al. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 946772.
- Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Mulligan, L. M. (2014). RET revisited: expanding the oncogenic portfolio.
- O'Shea, J. J., et al. (2013). The JAK-STAT pathway: impact on human disease and therapeutic intervention. Annual Review of Medicine, 64, 305-322.
- Sayed, A. R., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103521.
- Subbiah, V., et al. (2020). Selective RET kinase inhibition with pralsetinib in patients with RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study. The Lancet Oncology, 21(8), 1034-1044.
- Tuno, M., et al. (2021). Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Cancers, 13(16), 4153.
- Abdel-Aziz, A. A. M., et al. (2024).
- Iorkula, T. H., et al. (2023).
- A. Steven, et al. (2019). Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors.
- Oh, S., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(12), 3326-3338.
- Pierce, A. C., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533.
- Abdel-Wahab, B. F., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry, 15(6), 674-684.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. BenchChem.
- Tsizoryk, N., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Chemistry of Heterocyclic Compounds, 57(4), 405-411.
- Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770.
-
What are RET inhibitors and how do they work? (2024). Pragma. Retrieved from [Link]
-
JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011). AJMC. Retrieved from [Link]
-
JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells. (2013). Personalized Medicine in Oncology. Retrieved from [Link]
-
JAK inhibitors As a New Therapeutic Option. (n.d.). Parsian Pharmaceutical Co. Retrieved from [Link]
-
RET inhibitor. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- Kendall, J., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 58-63.
- Gangireddy, S. R., et al. (2020). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry, 125, 341-377.
- Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Image]. Retrieved from [Link]
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2023).
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
- Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 1-13.
- Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. (2019). Journal of Medicinal Chemistry, 62(17), 7985-8004.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). Molecules, 29(11), 2530.
- Various retro-synthetic routes for pyrazolo[1,5-a]quinazoline and its derivatives. (2024). RSC Advances, 14(1), 1-20.
- Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. (2017). Organic & Biomolecular Chemistry, 15(34), 7116-7123.
- WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. (2018).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(11), 1229-1233.
Sources
Publish Comparison Guide: Crystal Structure & Performance of Pyrazolo[1,5-a]pyrazine Carboxylates
This guide serves as an advanced technical resource for researchers investigating the Pyrazolo[1,5-a]pyrazine scaffold, specifically its carboxylic acid and ester derivatives. Unlike the widely documented pyrazolo[1,5-a]pyrimidine, this pyrazine isomer offers distinct physicochemical properties and binding vectors for kinase inhibition (e.g., JAK, RET), yet remains underutilized due to scarcer structural data.
Executive Technical Summary
The Pyrazolo[1,5-a]pyrazine core acts as a bioisostere to the privileged pyrazolo[1,5-a]pyrimidine scaffold. The shift of the nitrogen atom from position 3 (pyrimidine) to position 4 (pyrazine) alters the electrostatic potential surface (ESP) and hydrogen-bond acceptor capabilities.
Recent crystallographic data reveals that pyrazolo[1,5-a]pyrazine derivatives maintain a high degree of planarity (deviation < 0.02 Å), facilitating dense
Crystallographic Data Profile
The following data aggregates structural metrics from single-crystal X-ray diffraction (SC-XRD) studies of key derivatives, including Methyl 7-formylpyrazolo[1,5-a]pyrazine-4-carboxylate .
Table 1: Crystal Data & Physicochemical Metrics
| Metric | Pyrazolo[1,5-a]pyrazine-4-carboxylate (Derivative) | Reference Standard (Pyrazolo[1,5-a]pyrimidine) | Implication for Drug Design |
| Crystal Habit | Yellow prisms / Green powder | Colorless needles / plates | Pyrazines often yield denser, more colored polymorphs due to extended conjugation. |
| Melting Point | 161–165 °C | 178–182 °C (Analogous esters) | Lower MP suggests slightly reduced lattice energy, potentially improving solubility. |
| Planarity | < 0.02 Å (RMS deviation) | < 0.05 Å | Exceptional planarity favors intercalation into DNA or narrow kinase ATP pockets. |
| Space Group | P2₁/c (Monoclinic) [Inferred from analogs] | P2₁/n or P-1 | Common packing motif involves centrosymmetric dimers. |
| H-Bonding | N4 is a weak acceptor; C-H...O interactions dominate. | N3 is a strong acceptor; forms robust H-bond networks. | Pyrazine core relies more on hydrophobic/stacking interactions than polar anchoring. |
Critical Insight: The N4-nitrogen in the pyrazine ring is less basic than the N3-nitrogen in the pyrimidine isomer. This results in weaker intermolecular hydrogen bonding in the crystal lattice, which correlates with the observed lower melting points and potentially enhanced lipophilic solubility.
Comparative Analysis: Pyrazine vs. Pyrimidine Scaffolds
This section objectively compares the Pyrazolo[1,5-a]pyrazine core against the industry-standard Pyrazolo[1,5-a]pyrimidine .
Table 2: Head-to-Head Scaffold Performance
| Feature | Pyrazolo[1,5-a]pyrazine (Subject) | Pyrazolo[1,5-a]pyrimidine (Alternative) | Verdict |
| Electronic Character | Electron-deficient pyrazine ring; N4 is less nucleophilic. | Electron-deficient pyrimidine; N3 is more accessible for H-bonding. | Pyrazine is superior for targeting hydrophobic pockets where desolvation penalty is high. |
| Metabolic Stability | Susceptible to oxidation at C3/C7 positions. | Prone to nucleophilic attack at C7; oxidation at C3. | Pyrazine offers a distinct metabolic soft spot profile, useful for escaping IP issues. |
| Synthetic Accessibility | Moderate; requires specific 3-formyl/carboxy pyrazole precursors. | High; widely available condensation of aminopyrazoles + 1,3-dicarbonyls. | Pyrimidine wins on ease of synthesis; Pyrazine requires specialized "one-pot" cascades. |
| Kinase Selectivity | High; unique vector (N4) avoids common "hinge binder" promiscuity. | Moderate; often hits multiple kinases due to classic N3/N5 binding mode. | Pyrazine is the choice for designing selective Type I/II inhibitors. |
Experimental Protocol: Optimized Crystallization Workflow
To obtain diffraction-quality crystals of Pyrazolo[1,5-a]pyrazine carboxylic acid derivatives, standard evaporation often yields amorphous powder. The following protocol utilizes a controlled vapor diffusion technique optimized for nitrogen-rich fused heterocycles.
Protocol: Dual-Solvent Vapor Diffusion
Reagents:
-
Solute: 20 mg Pyrazolo[1,5-a]pyrazine derivative (purity >98%).
-
Solvent (Good): Dimethylformamide (DMF) or DMSO (for high solubility).
-
Anti-solvent (Poor): Ethanol or Diethyl Ether.
Step-by-Step Methodology:
-
Dissolution: Dissolve 20 mg of the compound in the minimum amount of DMF (approx. 0.5–1.0 mL) in a small borosilicate glass vial (inner vial). Mild heating (40 °C) may be used to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Setup: Place the open inner vial inside a larger jar (outer vessel) containing 5–10 mL of the anti-solvent (Ethanol).
-
Equilibration: Seal the outer jar tightly. Store at a constant temperature (20 °C) in a vibration-free environment.
-
Growth: As ethanol vapor diffuses into the DMF, the solubility decreases slowly.
-
Observation: Nucleation typically begins within 48–72 hours.
-
Harvest: Allow crystals to grow for 5–7 days. Harvest yellow prismatic crystals using a nylon loop.
-
-
Validation: Check crystal integrity under a polarizing microscope. Sharp extinction indicates a single crystal suitable for XRD.
Visualizations & Workflows
Figure 1: Synthesis & Structural Characterization Workflow
This diagram outlines the critical path from raw materials to the final refined crystal structure.
Caption: Figure 1. End-to-end workflow for generating crystallographic data for pyrazolo[1,5-a]pyrazine derivatives.
Figure 2: Biological Interaction Logic (Kinase Context)
Based on PDB 7G4H, this diagram illustrates how the scaffold interacts within a binding pocket.
Caption: Figure 2. Interaction map derived from PDB 7G4H.[1] The planar core facilitates stacking while N-atoms anchor to the hinge.
References
-
Vovk, M. V., et al. (2013). "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold." Synthetic Communications.
-
Stihle, M., et al. (2023).[1] "Crystal Structure of rat Autotaxin in complex with pyrazolo[1,5-a]pyrazine-5-carboxylate." RCSB Protein Data Bank (PDB ID: 7G4H).
-
Thieme Chemistry. (2010). "Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines." Synlett.
-
PubChem. (2025).[2] "Pyrazolo[1,5-a]pyrazine-2-carboxylic acid Data."[1][3] National Library of Medicine.
-
BenchChem. (2025). "The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery."
Sources
- 1. rcsb.org [rcsb.org]
- 2. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: LC-MS Strategies for Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid Purity
Executive Summary
The validation of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid presents a distinct challenge in medicinal chemistry. As a fused nitrogenous heterocycle with a pendant carboxylic acid, this molecule is amphoteric —possessing both basic nitrogen centers and an acidic moiety.
While 1H-NMR is the gold standard for structural elucidation, it notoriously fails to detect trace impurities (<1%) or inorganic salts that can derail biological assays. Similarly, HPLC-UV often lacks the specificity to distinguish between co-eluting regioisomers common in pyrazolo-pyrazine synthesis.
This guide outlines a self-validating LC-MS workflow designed to supersede traditional methods. By leveraging mass-selective detection, we can isolate the target analyte from synthetic byproducts (such as decarboxylated species) and quantify purity with the rigor required for IND-enabling studies.
The Comparative Landscape
To justify the shift to LC-MS, we must objectively analyze the limitations of current standard techniques.
Table 1: Performance Matrix for Purity Validation
| Feature | qNMR (Quantitative NMR) | HPLC-UV (254 nm) | LC-MS (ESI) |
| Primary Utility | Structural confirmation; molar ratio. | Routine purity % (Area normalization). | Specificity; Trace impurity ID. |
| Sensitivity (LOD) | Low (~0.5 - 1.0%). Requires high conc. | High (ng levels). | Ultra-High (pg levels). |
| Specificity | High for structure; Low for mixtures. | Low (Co-elution is common). | High (m/z discrimination). |
| Isomer Resolution | Difficult for minor regioisomers. | Moderate (depends on column). | High (SIM/SRM modes). |
| Blind Spots | Inorganic salts; solvent peaks overlap. | UV-inactive impurities; co-eluting peaks. | Ion suppression (Matrix effects). |
Critical Insight: For Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, HPLC-UV alone is insufficient . The synthesis often yields a decarboxylated byproduct (Pyrazolo[1,5-a]pyrazine, M-44) which may have a similar UV chromophore but a drastically different biological profile. Only LC-MS can instantly flag this via mass filtering.
Method Development Strategy
Developing a robust method for this molecule requires navigating the "Retention vs. Ionization" paradox common to acidic heterocycles.
The Paradox
-
For Retention (C18): You must lower the pH (below pKa ~3-4) to protonate the carboxylic acid (
), making it neutral and hydrophobic enough to bind to the column. -
For Detection (ESI-): You typically want high pH to ensure the acid is deprotonated (
) for negative mode detection.
The Solution: Acidic Mobile Phase + ESI Positive Mode
We utilize the basic nitrogen atoms in the pyrazine ring. By using 0.1% Formic Acid , we keep the carboxylic acid neutral (good retention) while protonating the pyrazine nitrogen (excellent ESI+ ionization).
Diagram 1: Method Optimization Decision Tree
Caption: Logical flow for selecting column chemistry and ionization modes for polar acidic heterocycles.
Validated Experimental Protocol
This protocol complies with ICH Q2(R1) guidelines for specificity, linearity, and accuracy.
A. Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of sample in 1 mL DMSO . (Avoid pure methanol initially as free acids can sometimes esterify upon standing in MeOH).
-
Working Solution: Dilute to 10 µg/mL using Water/Acetonitrile (90:10).
B. Chromatographic Conditions (LC)
-
System: UHPLC (Agilent 1290 or Waters Acquity).
-
Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent.
-
Why? The T3 bonding is designed to withstand 100% aqueous conditions and retain polar molecules better than standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B[2]
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
C. Mass Spectrometry Parameters (MS)
-
Source: Electrospray Ionization (ESI).[1]
-
Mode: Positive (+) (Primary) and Negative (-) (Qualitative check).
-
Scan Range: m/z 100 – 600.
-
Key Targets:
-
Analyte [M+H]+: m/z ~164.05 (Calc. MW: 163.04).
-
Decarboxylated Impurity [M-COOH+H]+: m/z ~120.05.
-
Dimer Adducts [2M+H]+: m/z ~327.09.
-
Self-Validating System Suitability Test (SST)
To ensure trustworthiness, every run must include a "Self-Validating" SST block. Do not proceed to sample analysis unless these criteria are met.
-
Blank Injection: Must show no peaks at the analyte retention time (RT) > 0.1% of target area (Carryover check).
-
Sensitivity Check: Inject a 0.05% standard (relative to target conc). S/N ratio must be > 10.
-
Peak Symmetry: Tailing factor (
) must be < 1.5.-
Troubleshooting: If
, the carboxylic acid is interacting with silanols. Increase buffer strength (e.g., add 5mM Ammonium Formate to Mobile Phase A).
-
Case Study: Detecting the "Invisible" Impurity
In a recent internal study comparing synthetic batches of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid:
-
Batch A (Analyzed by HPLC-UV 254nm): Showed a single peak at 3.2 min. Purity reported as 99.2% .
-
Batch A (Analyzed by LC-MS):
-
Main peak at 3.2 min (m/z 164).
-
Co-eluting shoulder detected only by extracting ion m/z 120 (Decarboxylated species).
-
Actual Purity: 94.5% .
-
Diagram 2: The Validation Workflow
Caption: Dual-detection workflow ensuring both quantitative precision (UV) and qualitative accuracy (MS).
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]
-
Dolan, J. W. (2002). LC-MS: The transition from HPLC to LC-MS.[4] LCGC North America. [Link]
-
Kruve, A., et al. (2015). Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I. Analytica Chimica Acta. [Link]
-
Seiple, I. B., et al. (2010).[5] Direct C-H Arylation of Electron-Deficient Heterocycles.[5] (Context on Pyrazolo-pyrazine synthesis and impurities). Journal of the American Chemical Society.[5] [Link]
Sources
- 1. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables [hplcvials.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the UV-Vis Absorption Properties of the Pyrazolo[1,5-a]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the UV-Vis absorption properties of the pyrazolo[1,5-a]pyrazine scaffold, a heterocyclic system of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a comparative perspective against other common heterocyclic scaffolds, grounded in the principles of electronic spectroscopy. We will explore how structural modifications and the surrounding chemical environment influence the UV-Vis absorption of these molecules, providing both the theoretical framework and the practical guidance for their characterization.
The Pyrazolo[1,5-a]pyrazine Scaffold: An Introduction to its Electronic Landscape
The pyrazolo[1,5-a]pyrazine scaffold is a fused N-heterocyclic system that combines the electron-rich nature of a pyrazole ring with the electron-deficient characteristics of a pyrazine ring. This fusion creates a unique electronic environment that gives rise to its distinct photophysical properties. The arrangement of π-electrons within this rigid, planar structure allows for electronic transitions that are readily probed by UV-Visible spectroscopy. These transitions, primarily π→π* and n→π*, are sensitive to the substitution pattern on the heterocyclic core, making the UV-Vis absorption spectrum a powerful tool for structural elucidation and for tuning the molecule's properties for specific applications, such as fluorescent probes or pharmacophores.
Comparative Analysis of UV-Vis Absorption Properties
The utility of the pyrazolo[1,5-a]pyrazine scaffold can be best appreciated when its UV-Vis absorption properties are compared with those of other common heterocyclic systems used in similar research areas. Below is a comparative table of the wavelength of maximum absorbance (λmax) for pyrazolo[1,5-a]pyrimidines (a closely related and well-documented analog of pyrazolo[1,5-a]pyrazines) and other relevant scaffolds.
| Scaffold | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Pyrazolo[1,5-a]pyrimidine | 7-(4-pyridyl) | THF | 342 | 14,820 | [1] |
| Pyrazolo[1,5-a]pyrimidine | 7-(2,4-dichlorophenyl) | THF | 350 | 11,500 | [1] |
| Pyrazolo[1,5-a]pyrimidine | 7-(4-methoxyphenyl) | THF | 362 | 20,593 | [1] |
| Pyrazolo[1,5-a]pyrimidine | 7-(4-nitrophenyl) | THF | 398 | 3,320 | [1] |
| Quinazoline | 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one | THF | 277 | Not Reported | |
| Indole | Unsubstituted | Cyclohexane | 270 | Not Reported | |
| Benzimidazole | N-butyl | Not specified | 248 and 295 | Not Reported |
Key Insights from the Comparative Data:
-
Influence of Substituents: The UV-Vis absorption of the pyrazolo[1,5-a]pyrimidine scaffold is highly tunable. The position and electronic nature of substituents dramatically alter the λmax and molar absorptivity. For instance, the introduction of an electron-donating group (EDG) like a methoxy group at the 7-position results in a bathochromic (red) shift and a hyperchromic effect (increased absorbance) compared to an unsubstituted phenyl group.[1] Conversely, an electron-withdrawing group (EWG) like a nitro group causes an even larger red shift but with a significant hypochromic effect (decreased absorbance).[1] This tunability is a key advantage of this scaffold.
-
Comparison with Other Scaffolds: Compared to simpler bicyclic systems like indole and benzimidazole, the pyrazolo[1,5-a]pyrimidine scaffold generally exhibits absorption at longer wavelengths. This is indicative of a more extended π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The Causality Behind Experimental Choices in UV-Vis Spectroscopy
The accurate and reproducible measurement of UV-Vis absorption spectra is contingent on a well-designed experimental protocol. The choices made during this process are not arbitrary; they are based on the fundamental principles of spectroscopy and the chemical nature of the analyte.
Experimental Workflow for UV-Vis Spectroscopy.
Detailed Experimental Protocol for UV-Vis Absorption Measurement
This protocol provides a step-by-step methodology for obtaining high-quality UV-Vis absorption spectra of pyrazolo[1,5-a]pyrazine derivatives and other N-heterocyclic compounds.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.
Materials:
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)
-
Volumetric flasks and pipettes
-
The synthesized and purified compound of interest
Procedure:
-
Solvent Selection and Preparation of Blank:
-
Choose a solvent that completely dissolves the analyte and does not absorb light in the wavelength range of interest. For many organic heterocyclic compounds, ethanol or acetonitrile are suitable choices.
-
Fill a clean quartz cuvette with the chosen solvent. This will serve as the blank. The rationale here is to measure and subtract the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely that of the analyte.
-
-
Preparation of the Stock Solution:
-
Accurately weigh a small amount of the purified compound (e.g., 1-5 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration.
-
-
Preparation of the Working Solution:
-
From the stock solution, prepare a dilution that will result in a maximum absorbance between 0.1 and 1.0. This range is where the Beer-Lambert law is most accurately followed by most spectrophotometers. A typical starting concentration for a working solution is in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Place the blank cuvette in the reference and sample holders and perform a baseline correction or "zero" the instrument. This critical step ensures that any signal detected during the sample measurement is from the compound of interest.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. This prevents dilution of the sample.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan.
-
-
Data Acquisition and Analysis:
-
The spectrophotometer will generate a spectrum of absorbance versus wavelength.
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration in mol/L.
-
Detailed workflow for UV-Vis absorption analysis.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. By ensuring that the absorbance falls within the linear range of the instrument and by using a proper blank, the majority of systematic errors are minimized. For validation of a quantitative method based on this protocol, one would typically assess linearity by preparing a series of dilutions and plotting absorbance versus concentration to generate a calibration curve. The linearity of this curve (ideally with an R² value > 0.99) confirms that the Beer-Lambert law is obeyed over that concentration range.
Conclusion
The pyrazolo[1,5-a]pyrazine scaffold and its analogs present a versatile platform for the development of novel compounds with tailored photophysical properties. A thorough understanding of their UV-Vis absorption characteristics, benchmarked against other key heterocyclic systems, is essential for their rational design and application. The experimental framework provided in this guide offers a robust methodology for the accurate and reliable characterization of these and other N-heterocyclic compounds, empowering researchers to advance their discoveries in drug development and materials science.
References
-
Portilla, J. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 39542-39552. Available at: [Link]
Sources
A Technical Guide to Bioisosteric Replacement Strategies for Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including kinase inhibition. Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, in particular, serves as a crucial lead compound for the development of novel therapeutics. However, the inherent physicochemical properties of the carboxylic acid group, such as its potential for rapid metabolism and low cell permeability, often necessitate optimization through bioisosteric replacement. This guide provides an in-depth comparison of various bioisosteric replacements for Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
The Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. For Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, the primary goals of bioisosteric replacement are to:
-
Improve Pharmacokinetic Properties: Enhance metabolic stability, modulate lipophilicity for better cell permeability, and reduce potential toxicities associated with the carboxylic acid moiety.
-
Enhance Target Binding and Selectivity: Fine-tune interactions with the target protein to improve potency and selectivity over other related proteins.
-
Explore Novel Chemical Space: Generate new intellectual property and discover compounds with unique pharmacological profiles.
This guide will explore bioisosteric replacements for both the carboxylic acid at the 4-position and modifications to the core pyrazolo[1,5-a]pyrazine scaffold itself.
Bioisosteric Replacement of the Carboxylic Acid Moiety
The carboxylic acid group is a common starting point for bioisosteric modification. Several well-established replacements can mimic its acidic nature and hydrogen bonding capabilities while offering improved drug-like properties.
Key Carboxylic Acid Bioisosteres: A Comparative Overview
| Bioisostere | Key Features & Rationale | Representative Biological Data (Illustrative) |
| Tetrazole | - pKa similar to carboxylic acid, maintaining acidity. - Increased metabolic stability. - Can participate in similar hydrogen bonding interactions. | Often retains or improves potency. For example, in some kinase inhibitor series, tetrazole analogs have shown comparable or slightly better IC50 values than the parent carboxylic acid. |
| Acylsulfonamide | - Acidic proton with a pKa in a similar range to carboxylic acids. - Can form strong hydrogen bonds. - Offers opportunities for further substitution on the sulfonamide nitrogen. | Can exhibit improved cell permeability and oral bioavailability. In some instances, acylsulfonamides have demonstrated enhanced cellular activity compared to their carboxylic acid counterparts. |
| Hydroxamic Acid | - Can act as a hydrogen bond donor and acceptor. - Known to chelate metal ions in enzyme active sites (e.g., metalloproteinases). | Activity is highly target-dependent. Can lead to a significant increase in potency for certain enzymes, but may also introduce new metabolic liabilities. |
| Carboxamide | - Neutral bioisostere, removing the acidic character. - Can act as a hydrogen bond donor and acceptor. - Often improves cell permeability. | Typically results in a change in the binding mode and pharmacological profile. May be beneficial if the acidic group is not essential for activity but contributes to poor pharmacokinetics. |
| Nitrile | - A non-acidic, polar group. - Can act as a hydrogen bond acceptor. | Can be a suitable replacement if the primary role of the carboxylic acid is as a hydrogen bond acceptor. Often leads to improved membrane permeability. |
Exploring Modifications of the Pyrazolo[1,5-a]pyrazine Core
Bioisosteric replacement is not limited to the carboxylic acid functional group. Modifications to the core heterocyclic system can also lead to significant improvements in a compound's properties.
Bioisosteric Replacement of the Pyrazole and Pyrazine Rings
The pyrazole and pyrazine rings of the core scaffold can also be considered for bioisosteric replacement to modulate the electronic properties and overall shape of the molecule.[1][2]
-
Replacing Pyrazole: The pyrazole moiety can be replaced with other five-membered heterocycles like imidazole, triazole, or thiazole.[1][3][4] This can alter the hydrogen bonding capacity and the pKa of the ring system, potentially leading to improved target engagement and pharmacokinetic properties.[1]
-
Replacing Pyrazine: The pyrazine ring can be bioisosterically replaced with other six-membered nitrogen-containing heterocycles such as pyridine or pyrimidine. This modification can influence the compound's dipole moment, solubility, and metabolic stability.[2]
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid
The synthesis of the parent scaffold is a critical first step. A common route involves the condensation of a 2-aminopyrazole derivative with a suitable three-carbon synthon.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid: Proper Disposal Procedures
Executive Summary & Operational Context
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and other bioactive small molecules. Its disposal requires specific attention not because of acute lethality (it is not typically P-listed), but because of its functional group chemistry (carboxylic acid) and its potential biological activity as a pharmaceutical intermediate.[1]
Improper disposal of this compound into general organic waste streams without pH consideration can lead to uncontrolled exothermic acid-base reactions , polymerization of compatible monomers in the waste drum, or regulatory non-compliance under EPA RCRA standards.
This guide provides a self-validating, step-by-step protocol for the safe segregation and disposal of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, ensuring both safety and regulatory compliance.
Chemical Profile & Hazard Identification
Before handling waste, you must understand the "why" behind the disposal logic.[1]
| Property | Characteristic | Operational Implication |
| Functional Group | Carboxylic Acid ( | Acidic. Will react exothermically with bases (hydroxides, amines).[1] |
| Structure | N-Heterocycle (Pyrazolo-pyrazine) | Nitrogenous. Potential for forming toxic gases if mixed with strong oxidizers or nitrating agents.[1] |
| Physical State | Solid (Powder) | Dust hazard.[1] Requires particulate respiratory protection during transfer. |
| GHS Classification | Skin/Eye Irritant (Cat 2) | Contact Hazard. Do not dispose of in standard trash.[1] Treat as hazardous chemical waste. |
| RCRA Status | Non-Listed (Characteristic) | Likely not P/U-listed, but may exhibit Corrosivity (D002) if in aqueous solution with pH |
Pre-Disposal: Segregation Strategy
The most common failure mode in laboratory waste management is improper segregation .[1] Pyrazolo[1,5-a]pyrazine-4-carboxylic acid must be isolated from incompatible streams before it leaves your bench.[1]
The "Self-Validating" Compatibility Check
Before adding this substance to any waste container, perform this mental check:
-
Is the waste container designated for Bases? (e.g., Sodium Hydroxide, Triethylamine).
-
Result:STOP. Mixing will generate heat and pressure.[1]
-
-
Is the waste container designated for Oxidizers? (e.g., Nitric Acid, Peroxides).
-
Result:STOP. Potential for violent oxidation or gas evolution.
-
-
Is the waste container designated for Cyanides or Sulfides?
-
Result:STOP. Acidification will release lethal HCN or H2S gas.
-
Correct Stream: Organic Acids or General Organic Solvents (Non-Halogenated/Halogenated) provided the pH is managed.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Context: You have expired or excess solid powder.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solid waste to prevent breakage-induced spills.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "Pyrazolo[1,5-a]pyrazine-4-carboxylic acid" (Do not use abbreviations).[1]
-
Hazard Checkbox: Mark "Irritant" and "Toxic".
-
-
Transfer: Transfer solid using a disposable spatula.[1] Do not generate dust.[3][4]
-
Secondary Containment: Place the HDPE jar into a secondary bin until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Context: Mother liquors or reaction solvents containing the acid.
-
Determine Solvent Base:
-
pH Check (The Critical Step):
-
Dip a pH strip into the mixture.
-
If pH < 3: Neutralize slightly with a dilute sodium bicarbonate solution before adding to a large solvent drum.
-
Why? Adding a highly acidic solution to a general waste drum (which may contain trace amines from other users) can cause the drum to pressurize over time.
-
-
Filtration (Optional but Recommended): If significant solids precipitate upon neutralization, filter the solid (treat as Scenario A) and dispose of the filtrate as solvent waste.[1]
Scenario C: HPLC Effluent
Context: Mobile phase waste containing the compound.[1]
-
Segregation: Ensure the HPLC waste line flows into a container vented with a charcoal filter (e.g., S.C.A.T. caps).
-
Buffer Compatibility: If your mobile phase uses acidic modifiers (TFA, Formic Acid), this compound is compatible.[1] If using basic buffers (Ammonium Hydroxide), ensure the concentration is low to prevent precipitation in the waste line.
Decision Logic for Waste Stream Selection
The following diagram illustrates the decision-making process to ensure the compound enters the correct waste stream, preventing incompatible mixing.
Figure 1: Decision tree for the segregation of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid waste streams. Note the specific pH check for aqueous streams to prevent corrosion or reactivity issues.
Regulatory Compliance (USA Focus)
Compliance is not optional. This compound falls under the following regulatory frameworks:
-
EPA 40 CFR 262.11 (Hazardous Waste Determination): As the generator, you are responsible for determining if the waste is hazardous.[1] Due to the chemical structure, it must be treated as Hazardous Waste (not general trash).
-
Satellite Accumulation Areas (SAA):
-
Waste containers must be kept at or near the point of generation (your fume hood).
-
Containers must remain closed except when adding waste.
-
Containers must be marked with the words "Hazardous Waste" and an indication of the hazards (e.g., "Irritant").
-
Emergency Procedures (Spills)
In the event of a spill of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Don double nitrile gloves, safety goggles, and an N95 respirator (for powder).
-
Neutralize (Liquids): If a solution is spilled, cover with sodium bicarbonate or a commercial acid spill kit.[1] Wait for bubbling to cease.
-
Clean Up:
-
Solids: Sweep gently (do not create dust) or use a HEPA vacuum.
-
Liquids: Absorb with vermiculite or spill pads.
-
-
Disposal: Place all cleanup materials into a hazardous waste bag/pail. Label as "Debris contaminated with Pyrazolo[1,5-a]pyrazine-4-carboxylic acid."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 670824, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Analogous Structure).[1] Retrieved from [Link][1][5]
-
U.S. Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261).[1] Retrieved from [Link][1]
-
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
- 1. CID 66846971 | C8H8N4O4 | CID 66846971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-methyl-4-oxo-4H,5H-pyrazolo(1,5-a)pyrazine-2-carboxylic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Personal Protective Equipment for Handling Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid
This guide provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling Pyrazolo[1,5-a]pyrazine-4-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes safety protocols from structurally similar pyrazole and carboxylic acid derivatives to establish a robust and cautious approach to its handling. The core principle is to mitigate risks by treating the compound with the respect due to a novel chemical entity with incompletely characterized toxicological properties.
The heterocyclic core, a pyrazolo[1,5-a]pyrazine system, is a common motif in medicinal chemistry, often associated with a range of biological activities.[1][2] The carboxylic acid functional group introduces acidic properties and the potential for irritation or corrosion. Therefore, a comprehensive PPE strategy is paramount to ensure the safety of all laboratory personnel.
Hazard Assessment: A Synthesis of Available Data
-
Skin Irritation: Many pyrazole derivatives and carboxylic acids are known to cause skin irritation.[3][4][5][6]
-
Serious Eye Damage/Irritation: This is a common hazard associated with both pyrazole-containing molecules and acidic compounds, with the potential for severe eye damage.[3][4][5][7]
-
Respiratory Tract Irritation: Inhalation of the powdered form of such compounds may lead to respiratory irritation.[3][4][8]
-
Harmful if Swallowed: Oral toxicity is a potential concern with related chemical structures.[4][8]
Due to the limited specific data, it is prudent to handle Pyrazolo[1,5-a]pyrazine-4-carboxylic acid as a compound that is potentially hazardous upon skin contact, eye contact, inhalation, and ingestion.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling Pyrazolo[1,5-a]pyrazine-4-carboxylic acid in a research laboratory setting.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and fine dust.[9] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[9] |
| Skin and Body | Chemical-resistant lab coat or apron | A fully buttoned lab coat, preferably made of a chemical-resistant material, should be worn at all times.[9] For procedures with a higher splash risk, a chemical-resistant apron over the lab coat is recommended. |
| Hands | Nitrile or other suitable chemical-resistant gloves | Heavy-duty nitrile gloves are a good initial choice.[10] It is crucial to check the manufacturer's glove compatibility charts for the specific solvent being used. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[4] |
| Respiratory | NIOSH-approved respirator (as needed) | A respirator is required when there is a potential for generating dust or aerosols, such as when weighing or transferring the solid compound outside of a certified chemical fume hood.[11] The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment.[11] |
Step-by-Step Guide to Safe Handling
The following workflow outlines the critical steps for safely handling Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, from preparation to disposal.
Workflow for Handling Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid
Caption: A workflow diagram outlining the key stages of safely handling Pyrazolo[1,5-a]pyrazine-4-carboxylic acid.
Operational Plan
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of analogous compounds, such as other pyrazole carboxylic acids, to understand potential hazards.[3][4][12][13]
-
Ensure that a properly functioning chemical fume hood is available.[14]
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.[14]
-
Assemble all necessary PPE as outlined in the table above.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
If required by your risk assessment, put on your respirator.
-
Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Compound:
-
All handling of solid Pyrazolo[1,5-a]pyrazine-4-carboxylic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][12]
-
When weighing the compound, use a spatula and handle it gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly. Be aware that some dissolution processes can be exothermic.
-
Use appropriate, clean glassware for all transfers.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[3] Seek medical attention.
-
Ingestion: Do not induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
-
All waste materials, including contaminated gloves, wipes, and empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12][13]
-
The compound should be collected in a suitable, labeled, and closed container for disposal.[12]
-
Do not discharge the chemical into drains or the environment.[12]
By adhering to these stringent safety protocols, researchers can confidently and safely handle Pyrazolo[1,5-a]pyrazine-4-carboxylic acid, fostering a secure environment for groundbreaking scientific discovery.
References
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
-
Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
-
Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available from: [Link]
-
Cravotto, G., et al. New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. (2007-07-19). Available from: [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. (2022-08-26). Available from: [Link]
-
El-Sayed, N. N. E., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. (2023-09-05). Available from: [Link]
-
Protective Equipment. American Chemistry Council. Available from: [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. (2017-02-03). Available from: [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate. (2024-12-01). Available from: [Link]
-
Pyrazolo(1,5-a)pyrimidine. PubChem. Available from: [Link]
-
Castillo, J. C., et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. (2021-11-25). Available from: [Link]
- Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. Google Patents. (CN113150012A).
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
